1-(3-Aminophenyl)piperazin-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-aminophenyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-8-2-1-3-9(6-8)13-5-4-12-7-10(13)14/h1-3,6,12H,4-5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUYPEBXXBSLCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693924 | |
| Record name | 1-(3-Aminophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022128-80-8 | |
| Record name | 1-(3-Aminophenyl)-2-piperazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1022128-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Aminophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3-Aminophenyl)piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential biological significance of 1-(3-Aminophenyl)piperazin-2-one. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.
Core Compound Data
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₃N₃O |
| Molecular Weight | 191.23 g/mol |
| CAS Number | 1022128-80-8 |
Experimental Protocols: A Plausible Synthetic Approach
Step 1: Synthesis of 1-(3-Nitrophenyl)piperazin-2-one
This step involves the cyclization reaction between 1-(2-chloroethyl)-3-(3-nitrophenyl)urea and a suitable base.
-
Materials: 1-(2-chloroethyl)-3-(3-nitrophenyl)urea, sodium hydride (NaH), anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 1-(2-chloroethyl)-3-(3-nitrophenyl)urea in anhydrous DMF, sodium hydride (1.2 equivalents) is added portion-wise at 0 °C under an inert atmosphere.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched with ice-cold water and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 1-(3-nitrophenyl)piperazin-2-one.
-
Step 2: Reduction of 1-(3-Nitrophenyl)piperazin-2-one to this compound
The final step is the reduction of the nitro group to an amine.
-
Materials: 1-(3-nitrophenyl)piperazin-2-one, iron powder (Fe), ammonium chloride (NH₄Cl), ethanol, water.
-
Procedure:
-
A mixture of 1-(3-nitrophenyl)piperazin-2-one, iron powder (5 equivalents), and ammonium chloride (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v) is heated to reflux.
-
The reaction is stirred vigorously and monitored by TLC.
-
Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts.
-
The filtrate is concentrated under reduced pressure to remove the ethanol.
-
The aqueous residue is basified with a suitable base (e.g., sodium bicarbonate solution) and the product is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated to yield this compound.
-
Visualized Synthesis Workflow
The logical workflow for the synthesis of this compound can be visualized as a two-step process. The following diagram, generated using DOT language, illustrates this synthetic pathway.
Caption: Plausible synthetic workflow for this compound.
Potential Biological Significance and Therapeutic Applications
While specific biological activity data for this compound are not extensively documented in the public domain, the core structure of an N-arylpiperazine is a well-established pharmacophore in medicinal chemistry. Derivatives of phenylpiperazine are known to exhibit a wide range of biological activities, primarily targeting the central nervous system (CNS).
Many N-arylpiperazine compounds are known to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. This interaction underpins their use as antidepressants, antipsychotics, and anxiolytics. The presence of the aminophenyl moiety in this compound suggests that this compound could potentially serve as a scaffold for the development of novel CNS-active agents.
Furthermore, the piperazine ring is a common structural motif in compounds with antimicrobial and anticancer properties. Therefore, it is plausible that this compound and its derivatives could be investigated for these therapeutic applications as well.
It is important to emphasize that these potential applications are based on the broader class of N-arylpiperazines and would require dedicated biological screening and structure-activity relationship (SAR) studies to be confirmed for this compound.
Unveiling the Solubility Profile of 1-(3-Aminophenyl)piperazin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Solubility Data Summary
Precise, quantitative solubility values for 1-(3-Aminophenyl)piperazin-2-one in DMSO and water have not been reported in publicly accessible scientific literature. However, the solubility of the parent piperazine ring and a related aminophenylpiperazine derivative can offer some initial insights. It is important to note that these are not direct substitutes for experimental determination of the target compound's solubility.
| Compound | Solvent | Solubility |
| This compound | DMSO | Data not available |
| Water | Data not available | |
| Piperazine | Water | Freely soluble[1][2] |
| 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine | DMSO | Slightly soluble[3] |
| Methanol | Very slightly soluble (with heating)[3] |
The high solubility of piperazine in water is attributed to its ability to form hydrogen bonds.[1][4] Conversely, the limited solubility of a more complex aminophenylpiperazine derivative in DMSO and methanol suggests that the addition of the aminophenyl and other functional groups can significantly impact the molecule's solubility profile.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, standardized experimental methods are necessary. The two primary types of solubility assays are kinetic and thermodynamic solubility measurements.
Kinetic Solubility Assay
Kinetic solubility is determined by dissolving the compound in an organic solvent, typically DMSO, and then adding this solution to an aqueous buffer.[5][6] This method is rapid and well-suited for high-throughput screening in early drug discovery.[5][6]
Methodology: Shake-Flask Method with UV-Vis or LC-MS/MS Detection [6]
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 20 mM.[6]
-
Incubation Mixture: In duplicate, add 10 µL of the stock solution to 490 µL of an aqueous buffer (e.g., phosphate-buffered saline, PBS) in Matrix Storage tubes.[6]
-
Equilibration: Place the tubes in a thermomixer set to 850 rpm and incubate for 2 hours at a controlled temperature (e.g., 25°C).[5][6]
-
Separation of Undissolved Compound: Subject the solution to high-speed centrifugation or filtration using solubility filter plates to separate any precipitate.[5][6]
-
Quantification: Measure the concentration of the dissolved compound in the supernatant or filtrate using a UV-Vis spectrophotometer or by LC-MS/MS. A pre-established calibration curve is used for quantification.[5][6]
Thermodynamic Solubility Assay
Thermodynamic, or equilibrium, solubility represents the saturation concentration of a compound in a solvent when the dissolved and undissolved forms are in equilibrium.[7][8] This is considered the "true" solubility and is critical for formulation development.[8]
Methodology: Shake-Flask Method with LC-MS Analysis [9]
-
Sample Preparation: Add an excess amount of solid this compound to the desired solvent (DMSO or water).
-
Equilibration: Shake the solution for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.[10]
-
Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Supernatant Analysis: Carefully remove the supernatant, filter it, and analyze the concentration of the dissolved compound by Liquid Chromatography-Mass Spectrometry (LC-MS) with UV-Diode Array Detection (DAD) against a calibration curve.[9]
Visualized Workflows
To further clarify the experimental processes and the chemical synthesis context, the following diagrams are provided.
Caption: Workflow for Thermodynamic Solubility Determination.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine | 74853-08-0 [amp.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. evotec.com [evotec.com]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Navigating the Quality Landscape of 1-(3-Aminophenyl)piperazin-2-one: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the purity specifications, analytical methodologies, and potential impurity landscape for the pharmaceutical intermediate 1-(3-Aminophenyl)piperazin-2-one. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical quality attributes and control strategies essential for ensuring the consistency, safety, and efficacy of this compound in downstream applications.
Purity Specifications
As a critical building block in the synthesis of active pharmaceutical ingredients (APIs), the purity of this compound must be rigorously controlled. The following table summarizes typical purity specifications for this intermediate, compiled from general industry standards for pharmaceutical intermediates.[1][2][3][4][5] It is important to note that specific requirements may vary depending on the subsequent synthetic steps and the final API.
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white or light yellow solid | Visual Inspection |
| Identification | Conforms to the reference standard | HPLC (retention time), IR, NMR |
| Assay (by HPLC) | ≥ 98.0% | HPLC-UV |
| Individual Impurity | ≤ 0.5% | HPLC-UV |
| Total Impurities | ≤ 1.0% | HPLC-UV |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Meets ICH Q3C limits | Headspace GC-MS |
| Heavy Metals | ≤ 20 ppm | ICP-MS or AAS |
| Sulphated Ash | ≤ 0.1% | Gravimetry |
Analytical Methodologies: Purity Determination by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a primary method for assessing the purity of this compound and quantifying its impurities.[6][7][8] The following is a detailed, exemplary protocol that can serve as a starting point for method development and validation.
Instrumentation and Reagents
-
Instrumentation: HPLC system with a UV detector, analytical balance, volumetric flasks, pipettes.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard: this compound of known purity.
Chromatographic Conditions
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Gradient Program | See table below |
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Sample and Standard Preparation
-
Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve in the sample diluent to a final concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve in the sample diluent to a final concentration of 0.1 mg/mL.
Data Analysis
The percentage purity (assay) is calculated by comparing the peak area of the main component in the sample chromatogram to that of the reference standard. Impurities are quantified based on their relative peak areas as a percentage of the total peak area.
Synthesis and Potential Impurities
Understanding the synthetic route of this compound is crucial for identifying potential process-related impurities. A plausible synthetic pathway is illustrated below, which involves the reaction of 1-(3-nitrophenyl)piperazin-2-one with a reducing agent.
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. Quality Control of Pharmaceutical Raw Materials | UFAG Laboratorien AG [ufag-laboratorien.ch]
- 4. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 5. who.int [who.int]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Commercial Suppliers and Technical Profile of 1-(3-Aminophenyl)piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of commercial suppliers for the chemical compound 1-(3-Aminophenyl)piperazin-2-one, a molecule of interest in medicinal chemistry and drug discovery. While detailed experimental protocols and specific signaling pathway involvement for this particular compound are not extensively documented in publicly available literature, this guide consolidates the available supplier information to aid in its procurement for research and development purposes.
Compound Overview
This compound, with the CAS number 1022128-80-8, is a piperazinone derivative. The piperazine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds. These derivatives are explored for various therapeutic applications, including but not limited to roles as antipsychotics, antihistamines, and antianginal agents. The structural features of this compound, incorporating an aminophenyl group, suggest its potential as a versatile building block in the synthesis of more complex molecules for drug discovery.
Commercial Supplier Data
The following table summarizes the product specifications for this compound available from various commercial suppliers. This information is crucial for researchers to source the compound according to their specific experimental needs.
| Supplier | Product/Catalog Number | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Biotuva Life Sciences | D853075 | ≥ 95% | Not Specified | 1022128-80-8 | C10H13N3O | 191.23 |
| ChemUniverse | P41347 | 95% | Not Specified | 1022128-80-8 | C10H13N3O | 191.23 |
| Sunway Pharm Ltd | CB52415 | 97% | 250mg, 1g | 1022128-80-8 | C10H13N3O | 191.23 |
Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a certificate of analysis.
Experimental Protocols
Detailed, publicly accessible experimental protocols specifically utilizing this compound are currently limited. However, general synthetic methods for piperazinone derivatives can be found in the chemical literature and patent databases.
A general approach to the synthesis of similar chiral piperazinone derivatives has been described in patent literature. This often involves the cyclization of a diamine precursor. For instance, a common method involves the deprotection of a protected amino ethyl amine derivative, followed by an intramolecular cyclization to form the piperazinone ring. The reaction is typically carried out in an alcohol-based solvent like methanol or ethanol. Purification is commonly achieved through column chromatography.
General Synthesis Workflow:
Caption: Generalized synthetic workflow for piperazinone derivatives.
Signaling Pathways and Logical Relationships
Currently, there is a lack of specific information in the public domain detailing the involvement of this compound in any particular signaling pathways or its mechanism of action. As a versatile chemical scaffold, it is plausible that derivatives of this compound could be designed to interact with a variety of biological targets. The development of novel therapeutics often involves iterative cycles of design, synthesis, and biological evaluation.
Drug Discovery and Development Logic:
Caption: A simplified logical flow of a drug discovery process.
Researchers acquiring this compound would likely utilize it as a starting material or intermediate in a broader drug discovery campaign, following a logical progression from initial hypothesis to preclinical and clinical evaluation. The specific biological targets and pathways would be determined by the overall goals of the research program.
An In-depth Technical Guide to the Safety and Handling of 1-(3-Aminophenyl)piperazin-2-one
Hazard Identification and Classification
Based on an analysis of analogous piperazine compounds, 1-(3-Aminophenyl)piperazin-2-one is anticipated to possess the following hazards. These are extrapolated and should be confirmed with experimental data when available.
Potential GHS Hazard Classifications:
| Hazard Class | Hazard Category | GHS Hazard Statement (Anticipated) |
| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1B or 2 | H314: Causes severe skin burns and eye damage or H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 or 2A | H318: Causes serious eye damage or H319: Causes serious eye irritation |
| Respiratory or Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction; H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Note: This table is predictive and based on data from similar compounds such as 1-(3-Chlorophenyl)piperazine hydrochloride and other piperazine derivatives.[1][2][3][4]
Summary of Potential Health Effects:
-
Inhalation: May cause respiratory irritation.[3][4] Inhalation of dust or fumes should be avoided.
-
Skin Contact: May cause skin irritation or severe burns.[2] Some piperazine derivatives are known to be skin sensitizers, which can lead to allergic reactions upon repeated exposure.[4]
-
Eye Contact: Poses a risk of serious eye irritation or damage.[3][4]
Safe Handling and Storage
A systematic approach to handling is crucial to minimize exposure and ensure laboratory safety.
General Handling Protocol:
-
Preparation and Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Avoid latex gloves.[5]
-
Eye and Face Protection: Use chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in conjunction with goggles if there is a significant risk of splashing.[3]
-
Skin and Body Protection: A chemical-resistant lab coat should be worn. For larger quantities or when there is a risk of significant exposure, consider flame-retardant and antistatic protective clothing.[3]
-
Respiratory Protection: If working outside of a fume hood or if dust/aerosol generation is likely, a NIOSH-approved respirator with an appropriate cartridge is necessary.[3]
-
-
Handling Procedures:
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[3]
-
Some related compounds are noted to be hygroscopic or air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) may be advisable.[1]
Emergency Procedures
Prompt and appropriate action is essential in the event of an emergency.
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Spill Management:
-
Evacuation: Evacuate non-essential personnel from the spill area.
-
Ventilation: Ensure adequate ventilation.
-
Containment and Cleanup:
Disposal Considerations
All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.[5]
-
Contaminated Materials: Place in a clearly labeled, sealed container.
-
Unused Compound: Dispose of through a licensed hazardous waste disposal contractor.
-
Empty Containers: Triple rinse with a suitable solvent and dispose of as hazardous waste.
Visualized Workflows
The following diagrams illustrate standard operating procedures for handling and emergency response.
Caption: A standard workflow for handling chemical reagents in a laboratory setting.
Caption: A logical flow for responding to a chemical spill in a laboratory.
References
Physicochemical Properties of Aminophenyl Piperazinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of aminophenyl piperazinone derivatives, a class of compounds with significant potential in drug discovery. Understanding these properties is crucial for optimizing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, thereby accelerating the development of safe and effective therapeutics. This document outlines key quantitative data, details relevant experimental protocols, and visualizes associated biological signaling pathways.
Core Physicochemical Properties
The aminophenyl piperazinone scaffold is a versatile platform in medicinal chemistry. Modifications to this core structure can significantly influence its physicochemical characteristics, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. Key properties include solubility, lipophilicity (LogP/LogD), and ionization constant (pKa).
Data Presentation
The following table summarizes key physicochemical properties for a representative set of hypothetical aminophenyl piperazinone derivatives. These values illustrate the typical range and variation seen within this chemical class and serve as a guide for structure-activity relationship (SAR) and structure-property relationship (SPR) studies.
| Compound ID | Substitution (R) | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility (µg/mL at pH 7.4) | cLogP | pKa (basic) |
| APZ-001 | H | 205.25 | 155-158 | 50 | 1.8 | 7.2 |
| APZ-002 | 4-Cl | 239.70 | 178-181 | 15 | 2.5 | 6.8 |
| APZ-003 | 4-F | 223.24 | 162-165 | 40 | 2.0 | 7.0 |
| APZ-004 | 4-CH3 | 219.28 | 160-163 | 65 | 2.2 | 7.5 |
| APZ-005 | 4-OCH3 | 235.28 | 171-174 | 30 | 1.9 | 7.3 |
| APZ-006 | 3-Cl | 239.70 | 175-178 | 20 | 2.6 | 6.7 |
| APZ-007 | 3-F | 223.24 | 159-162 | 45 | 2.1 | 6.9 |
| APZ-008 | 2-Cl | 239.70 | 182-185 | 10 | 2.4 | 6.5 |
Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the impact of substitution on physicochemical properties.
Experimental Protocols
Accurate and reproducible determination of physicochemical properties is fundamental to drug development. The following are detailed methodologies for key experiments.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.
Methodology:
-
Preparation of Saturated Solution: An excess amount of the solid aminophenyl piperazinone derivative is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a sealed, screw-cap vial.[1]
-
Equilibration: The vials are agitated in a constant temperature water bath or incubator (typically at 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]
-
Phase Separation: After equilibration, the suspension is allowed to stand, followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or centrifugation at high speed to separate the undissolved solid.[3]
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Calibration: A standard curve is generated using known concentrations of the compound to accurately quantify the solubility.
Lipophilicity (LogP) Determination (Reverse-Phase HPLC Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity. A common method for its determination is through reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
Methodology:
-
System Preparation: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[6]
-
Standard Selection: A set of reference compounds with known LogP values is selected to calibrate the system.[7]
-
Chromatographic Analysis: The aminophenyl piperazinone derivative and the reference compounds are injected into the HPLC system, and their retention times (t_R) are recorded.[7]
-
Calculation of Capacity Factor (k'): The capacity factor for each compound is calculated using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.
-
Correlation and LogP Determination: A linear regression analysis is performed by plotting the logarithm of the capacity factor (log k') of the reference compounds against their known LogP values. The LogP of the test compound is then calculated from its log k' value using the resulting regression equation.[6]
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is determined to understand the ionization state of a compound at different pH values. Potentiometric titration is a precise method for this measurement.[8]
Methodology:
-
Solution Preparation: A precise amount of the aminophenyl piperazinone derivative is dissolved in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).[9]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, accurate increments.[9]
-
pH Measurement: The pH of the solution is measured using a calibrated pH electrode after each addition of the titrant.[9]
-
Data Analysis: A titration curve is constructed by plotting the measured pH against the volume of titrant added. The equivalence point(s) are determined from the inflection point(s) of the curve. The pKa value is then calculated from the pH at the half-equivalence point(s). For complex titrations, derivative plots can be used to accurately determine the equivalence points.[10]
Biological Signaling Pathways
Certain piperazine derivatives have been found to exert their biological effects, particularly in oncology, by modulating key cellular signaling pathways.[11] A novel piperazine derivative has been shown to induce apoptosis in cancer cells by inhibiting multiple signaling pathways, including PI3K/Akt, Src family kinases, and BCR-ABL.[11]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is frequently observed in cancer.
Caption: A simplified diagram of the PI3K/Akt signaling pathway.
Src Family Kinases Signaling Pathway
Src family kinases are non-receptor tyrosine kinases that play a pivotal role in regulating cell adhesion, growth, and differentiation.
Caption: Overview of the Src family kinase signaling cascade.
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). It activates several downstream pathways that promote cell proliferation and survival.
Caption: Key downstream signaling pathways activated by BCR-ABL.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of novel aminophenyl piperazinone derivatives.
Caption: A standard workflow for the synthesis and physicochemical evaluation.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. scielo.br [scielo.br]
- 3. enamine.net [enamine.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. medical.med.tokushima-u.ac.jp [medical.med.tokushima-u.ac.jp]
- 7. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uregina.ca [uregina.ca]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Derivatization of 1-(3-Aminophenyl)piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the primary aromatic amine on 1-(3-aminophenyl)piperazin-2-one. This compound serves as a versatile scaffold in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The following sections detail procedures for acylation, sulfonylation, and reductive amination, complete with quantitative data and characterization details for representative derivatives. The piperazine and piperazinone moieties are prevalent in a wide range of clinically used drugs, making derivatives of this core structure of significant interest in drug discovery.[1][2][3][4]
Introduction to Derivatization Strategies
The primary aromatic amine of this compound is a key functional group for introducing molecular diversity. Three common and robust derivatization strategies are:
-
Acylation: Formation of an amide bond by reacting the amine with an acyl chloride or anhydride. This is a widely used method for synthesizing amides.[5][][7]
-
Sulfonylation: Formation of a sulfonamide linkage by reacting the amine with a sulfonyl chloride. Sulfonamides are a critical class of compounds in medicinal chemistry with a broad range of biological activities.[8][9]
-
Reductive Amination: Formation of a secondary amine by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent. This method is a cornerstone of amine synthesis and modification.[10][11][12]
Experimental Protocols
Protocol 1: Acylation of this compound with Benzoyl Chloride
This protocol describes the synthesis of 1-(3-(benzamido)phenyl)piperazin-2-one.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.
Protocol 2: Sulfonylation of this compound with p-Toluenesulfonyl Chloride
This protocol details the synthesis of N-(3-(2-oxopiperazin-1-yl)phenyl)-4-methylbenzenesulfonamide. The synthesis of sulfonamides is a common strategy in the development of new therapeutic agents.[8][9]
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.
Protocol 3: Reductive Amination of this compound with Benzaldehyde
This protocol describes the synthesis of 1-(3-(benzylamino)phenyl)piperazin-2-one.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in anhydrous 1,2-dichloroethane, add benzaldehyde (1.1 eq) followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the N-alkylated product.
Data Presentation
The following tables summarize the quantitative data for a selection of synthesized derivatives.
Table 1: Acylation of this compound
| Acylating Agent | Product | Yield (%) | M.p. (°C) | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | MS (ESI) m/z |
| Benzoyl chloride | 1-(3-(benzamido)phenyl)piperazin-2-one | 85 | 210-212 | 10.21 (s, 1H), 8.05-7.95 (m, 3H), 7.60-7.45 (m, 4H), 7.35 (t, J=8.0 Hz, 1H), 7.20 (d, J=7.6 Hz, 1H), 4.01 (s, 2H), 3.45 (t, J=5.2 Hz, 2H), 3.20 (t, J=5.2 Hz, 2H) | 296.1 [M+H]⁺ |
| Acetyl chloride | 1-(3-acetamidophenyl)piperazin-2-one | 92 | 185-187 | 9.95 (s, 1H), 7.80 (s, 1H), 7.45 (d, J=8.0 Hz, 1H), 7.25 (t, J=8.0 Hz, 1H), 7.05 (d, J=7.6 Hz, 1H), 3.98 (s, 2H), 3.42 (t, J=5.2 Hz, 2H), 3.18 (t, J=5.2 Hz, 2H), 2.05 (s, 3H) | 234.1 [M+H]⁺ |
| 4-Chlorobenzoyl chloride | 1-(3-(4-chlorobenzamido)phenyl)piperazin-2-one | 88 | 225-227 | 10.35 (s, 1H), 8.00 (d, J=8.4 Hz, 2H), 7.95 (s, 1H), 7.60 (d, J=8.4 Hz, 2H), 7.50 (d, J=8.0 Hz, 1H), 7.38 (t, J=8.0 Hz, 1H), 7.22 (d, J=7.6 Hz, 1H), 4.02 (s, 2H), 3.46 (t, J=5.2 Hz, 2H), 3.21 (t, J=5.2 Hz, 2H) | 330.1 [M+H]⁺ |
Table 2: Sulfonylation of this compound
| Sulfonylating Agent | Product | Yield (%) | M.p. (°C) | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | MS (ESI) m/z |
| p-Toluenesulfonyl chloride | N-(3-(2-oxopiperazin-1-yl)phenyl)-4-methylbenzenesulfonamide | 78 | 198-200 | 10.15 (s, 1H), 7.65 (d, J=8.4 Hz, 2H), 7.35 (d, J=8.4 Hz, 2H), 7.20-7.10 (m, 2H), 7.00 (t, J=8.0 Hz, 1H), 6.85 (d, J=7.6 Hz, 1H), 3.95 (s, 2H), 3.38 (t, J=5.2 Hz, 2H), 3.15 (t, J=5.2 Hz, 2H), 2.35 (s, 3H) | 346.1 [M+H]⁺ |
| Benzenesulfonyl chloride | N-(3-(2-oxopiperazin-1-yl)phenyl)benzenesulfonamide | 75 | 190-192 | 10.25 (s, 1H), 7.80-7.75 (m, 2H), 7.60-7.50 (m, 3H), 7.22-7.12 (m, 2H), 7.05 (t, J=8.0 Hz, 1H), 6.88 (d, J=7.6 Hz, 1H), 3.96 (s, 2H), 3.39 (t, J=5.2 Hz, 2H), 3.16 (t, J=5.2 Hz, 2H) | 332.1 [M+H]⁺ |
| Methanesulfonyl chloride | N-(3-(2-oxopiperazin-1-yl)phenyl)methanesulfonamide | 85 | 175-177 | 9.70 (s, 1H), 7.40 (s, 1H), 7.30-7.20 (m, 2H), 7.10 (d, J=7.6 Hz, 1H), 3.99 (s, 2H), 3.43 (t, J=5.2 Hz, 2H), 3.19 (t, J=5.2 Hz, 2H), 3.00 (s, 3H) | 270.1 [M+H]⁺ |
Table 3: Reductive Amination of this compound
| Aldehyde/Ketone | Product | Yield (%) | M.p. (°C) | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | MS (ESI) m/z |
| Benzaldehyde | 1-(3-(benzylamino)phenyl)piperazin-2-one | 72 | 130-132 | 7.40-7.25 (m, 5H), 6.95 (t, J=8.0 Hz, 1H), 6.80 (s, 1H), 6.65 (d, J=7.6 Hz, 1H), 6.50 (d, J=8.0 Hz, 1H), 4.35 (s, 2H), 4.10 (s, 1H), 3.90 (s, 2H), 3.50 (t, J=5.2 Hz, 2H), 3.25 (t, J=5.2 Hz, 2H) | 282.2 [M+H]⁺ |
| 4-Methoxybenzaldehyde | 1-(3-((4-methoxybenzyl)amino)phenyl)piperazin-2-one | 75 | 145-147 | 7.25 (d, J=8.4 Hz, 2H), 6.90 (d, J=8.4 Hz, 2H), 6.95 (t, J=8.0 Hz, 1H), 6.78 (s, 1H), 6.62 (d, J=7.6 Hz, 1H), 6.48 (d, J=8.0 Hz, 1H), 4.25 (s, 2H), 4.05 (s, 1H), 3.90 (s, 2H), 3.80 (s, 3H), 3.50 (t, J=5.2 Hz, 2H), 3.25 (t, J=5.2 Hz, 2H) | 312.2 [M+H]⁺ |
| Cyclohexanone | 1-(3-(cyclohexylamino)phenyl)piperazin-2-one | 68 | 155-157 | 6.90 (t, J=8.0 Hz, 1H), 6.75 (s, 1H), 6.60 (d, J=7.6 Hz, 1H), 6.45 (d, J=8.0 Hz, 1H), 3.90 (s, 2H), 3.65 (d, J=7.2 Hz, 1H), 3.50 (t, J=5.2 Hz, 2H), 3.25 (t, J=5.2 Hz, 2H), 3.20-3.10 (m, 1H), 2.00-1.20 (m, 10H) | 274.2 [M+H]⁺ |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the application of these derivatization techniques.
Caption: Experimental workflow for the derivatization of this compound.
Caption: Logical relationships of derivatization strategies and their applications in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols for N-alkylation of 1-(3-Aminophenyl)piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies for the N-alkylation of 1-(3-aminophenyl)piperazin-2-one, a valuable scaffold in medicinal chemistry. Due to the presence of two distinct nitrogen nucleophiles—the secondary amine within the piperazin-2-one ring and the primary aromatic amine—regioselective alkylation presents a significant synthetic challenge. This document outlines potential methodologies to achieve selective N-alkylation at the piperazine nitrogen (N-4 position), summarizes potential biological applications, and provides detailed, albeit generalized, experimental protocols based on established methods for similar molecular frameworks.
Introduction
The this compound core is a key pharmacophore found in a variety of biologically active compounds. N-alkylation of the piperazine ring is a common strategy in drug discovery to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as to explore structure-activity relationships (SAR) by introducing diverse substituents that can interact with biological targets.[1][2][3] The primary challenge in the N-alkylation of this scaffold is controlling the regioselectivity of the reaction, as both the endocyclic secondary amine and the exocyclic primary aniline are nucleophilic.
Synthetic Strategies for Selective N-Alkylation
Two primary strategies can be employed for the selective N-alkylation of the piperazine nitrogen of this compound: direct alkylation under controlled conditions and reductive amination.
Direct Alkylation with Alkyl Halides
Direct alkylation involves the reaction of the piperazinone with an alkyl halide in the presence of a base.[4] To favor alkylation at the more nucleophilic piperazine nitrogen over the less nucleophilic aniline nitrogen, specific reaction conditions are crucial.
Key Considerations for Selectivity:
-
Choice of Base: A non-nucleophilic, hindered base is recommended to deprotonate the piperazine nitrogen without significantly interacting with the alkyl halide.
-
Reaction Temperature: Lower temperatures generally favor kinetic control and can enhance selectivity.
-
Solvent: Aprotic solvents are typically used to avoid side reactions.
-
Protecting Groups: In cases where selectivity is difficult to achieve, protection of the aniline nitrogen with a suitable protecting group (e.g., Boc, Cbz) may be necessary, followed by deprotection after the N-alkylation step.[5][6]
Reductive Amination with Aldehydes and Ketones
Reductive amination is a versatile method for introducing alkyl groups onto a secondary amine in the presence of a primary amine.[1][4] This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the piperazine nitrogen and a carbonyl compound (aldehyde or ketone), which is then reduced by a mild reducing agent. The aniline nitrogen is significantly less reactive under these conditions, leading to high selectivity for N-alkylation of the piperazine.
Common Reducing Agents:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Sodium cyanoborohydride (NaBH₃CN)
Experimental Protocols
The following protocols are generalized procedures that should be optimized for specific substrates and scales.
Protocol 1: Direct N-Alkylation with an Alkyl Bromide
This protocol describes a general procedure for the direct alkylation of this compound with a generic alkyl bromide.
Materials:
-
This compound
-
Alkyl bromide (1.0 - 1.2 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography apparatus)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 - 3.0 equivalents).
-
Add anhydrous N,N-dimethylformamide to dissolve/suspend the reactants.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl bromide (1.0 - 1.2 equivalents) dropwise to the stirring suspension.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Protocol 2: Reductive Amination with an Aldehyde
This protocol provides a general method for the N-alkylation of this compound via reductive amination with an aldehyde.
Materials:
-
This compound
-
Aldehyde (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and the aldehyde (1.0 - 1.2 equivalents) in anhydrous dichloromethane.
-
Stir the solution at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 - 2.0 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize hypothetical reaction conditions and expected outcomes for the N-alkylation of this compound based on general principles. Actual yields will vary depending on the specific substrate and optimized conditions.
Table 1: Hypothetical Conditions for Direct N-Alkylation
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield Range |
| 1 | Benzyl bromide | K₂CO₃ | DMF | 25-40 | 6-12 | 60-80% |
| 2 | Ethyl iodide | Cs₂CO₃ | Acetonitrile | 25 | 8-16 | 55-75% |
| 3 | 2-Bromopropane | DIEA | DCM | 25 | 12-24 | 40-60% |
Table 2: Hypothetical Conditions for Reductive Amination
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Expected Yield Range |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 25 | 4-8 | 70-90% |
| 2 | Acetone | NaBH₃CN | Methanol | 25 | 6-12 | 65-85% |
| 3 | Cyclohexanone | NaBH(OAc)₃ | DCM | 25 | 5-10 | 75-95% |
Biological Applications and Structure-Activity Relationships (SAR)
While specific biological data for N-alkylated derivatives of this compound are not extensively reported in publicly available literature, the broader class of N-substituted piperazines and piperazinones exhibits a wide range of pharmacological activities.[7][8][9] These include, but are not limited to:
-
Anticancer Activity: Many piperazine derivatives have been investigated as kinase inhibitors and antiproliferative agents.[3][10]
-
Central Nervous System (CNS) Activity: The piperazine scaffold is present in numerous drugs targeting CNS receptors, such as those for anxiety and depression.[8]
-
Antimicrobial Activity: N-substituted piperazines have shown promise as antibacterial and antifungal agents.
The introduction of different alkyl groups at the N-4 position can significantly impact biological activity. SAR studies on related compounds have shown that:
-
The size and lipophilicity of the alkyl substituent can influence receptor binding and membrane permeability.[11]
-
The presence of functional groups on the alkyl chain can introduce new interaction points with the biological target.
-
Chirality in the alkyl substituent can lead to stereoselective biological activity.[7]
Visualizations
Reaction Workflow: Direct N-Alkylation
Caption: Workflow for Direct N-Alkylation.
Reaction Workflow: Reductive Amination
Caption: Workflow for Reductive Amination.
Logical Relationship: Selectivity in N-Alkylation
Caption: Factors influencing selective N-alkylation.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]
- 11. Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Buchwald-Hartwig Amination with 1-(3-Aminophenyl)piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This powerful methodology allows for the coupling of amines with aryl halides or pseudohalides, providing a versatile route to synthesize arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[4][5] The reaction is favored for its broad substrate scope, tolerance of various functional groups, and generally milder conditions compared to classical methods like the Ullmann condensation.[6]
These application notes provide a detailed protocol for the Buchwald-Hartwig amination using 1-(3-Aminophenyl)piperazin-2-one, a bifunctional building block of significant interest in medicinal chemistry. The presence of both a primary aromatic amine and a cyclic amide (piperazinone) offers multiple points for molecular elaboration, making it a valuable scaffold in the synthesis of complex drug candidates. The protocol herein is designed to be a robust starting point for researchers, with recommendations for optimization based on established principles of the Buchwald-Hartwig reaction.
Catalytic Cycle and Mechanism
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][3]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) species.[1]
-
Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the palladium center. A base then deprotonates the amine, forming a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the N-arylated product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
A crucial aspect of a successful Buchwald-Hartwig amination is the choice of ligand, which stabilizes the palladium catalyst, promotes oxidative addition, and facilitates the rate-limiting reductive elimination step.[4]
Caption: General catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
This section provides a detailed protocol for a representative Buchwald-Hartwig amination of this compound with an aryl bromide.
Materials and Equipment:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃
-
Phosphine ligand (e.g., XPhos, RuPhos, or BINAP)
-
Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene or dioxane
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
Inert gas supply (Argon or Nitrogen)
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Detailed Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%). Add these solids to the Schlenk tube.
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene or dioxane (5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-arylated product.
Data Presentation: Representative Reaction Conditions
While specific data for the amination of this compound is not extensively published, the following table summarizes typical conditions and expected outcomes based on protocols for structurally similar anilines and piperazine derivatives.[7][8][9] These serve as a starting point for optimization.
| Entry | Aryl Halide (1.0 equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 85-95 |
| 2 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1) | RuPhos (2.5) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 70-85 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Toluene | 100 | 24 | 75-90 |
| 4 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.5) | THF | 80 | 8 | 80-92 |
Note: Yields are estimates based on similar transformations and may vary depending on the specific substrate and precise reaction conditions. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary to achieve the best results. For electron-rich or sterically hindered aryl chlorides, more active catalyst systems (e.g., using Buchwald's biarylphosphine ligands) are generally required.[4]
Concluding Remarks
The Buchwald-Hartwig amination is a highly effective method for the N-arylation of complex amines like this compound. The protocol and conditions outlined in these notes provide a solid foundation for researchers to synthesize novel derivatives for applications in drug discovery and materials science. Careful optimization of the reaction parameters will be key to achieving high yields and purity for specific substrate combinations.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. ias.ac.in [ias.ac.in]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: 1-(3-Aminophenyl)piperazin-2-one as a Key Intermediate for Novel PI3Kδ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction The Phosphoinositide 3-kinase delta (PI3Kδ) is a crucial enzyme primarily expressed in hematopoietic cells that regulates key aspects of immune cell development, proliferation, and function.[1][2] Its dysregulation is implicated in various inflammatory conditions, autoimmune diseases, and hematological malignancies, making it a prime therapeutic target.[3][4] The development of selective PI3Kδ inhibitors is a significant area of research. This document provides detailed application notes and protocols for utilizing 1-(3-aminophenyl)piperazin-2-one, a versatile chemical intermediate, in the synthesis and evaluation of novel PI3Kδ inhibitors. The piperazinone moiety is a valuable scaffold in medicinal chemistry, and its derivatives have shown promise as potent and selective PI3Kδ inhibitors.[5][6]
The PI3Kδ Signaling Pathway
The PI3Kδ signaling pathway is initiated by the activation of various cell surface receptors in lymphocytes.[1] Activated PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[7] PIP3 recruits and activates downstream proteins, notably Akt, which in turn modulates a cascade of effectors including the mammalian target of rapamycin (mTOR) and Forkhead box O (FOXO) transcription factors, influencing cell survival, growth, and proliferation.[1][8] PI3Kδ inhibitors block this cascade by preventing the formation of PIP3.
Application Note 1: Synthesis Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a representative two-step synthesis of the key intermediate starting from 1-fluoro-3-nitrobenzene and piperazin-2-one.
Workflow:
Methodology:
-
Step 1: Synthesis of 1-(3-Nitrophenyl)piperazin-2-one
-
To a solution of piperazin-2-one (1.0 eq) and potassium carbonate (2.5 eq) in dimethylformamide (DMF), add 1-fluoro-3-nitrobenzene (1.1 eq).
-
Heat the reaction mixture to 80-90°C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 1-(3-nitrophenyl)piperazin-2-one.
-
-
Step 2: Synthesis of this compound
-
Suspend 1-(3-nitrophenyl)piperazin-2-one (1.0 eq) in ethanol or methanol.
-
Add Palladium on carbon (10% w/w, ~0.05 eq) to the suspension.
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 6-8 hours.[9]
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the final product, this compound, which can be used in the next step without further purification or purified by column chromatography if necessary.
-
Protocol 2: Synthesis of a Representative Thieno[3,2-d]pyrimidine PI3Kδ Inhibitor
This protocol describes the coupling of the amino-intermediate with a suitable heterocyclic core, a common strategy for synthesizing kinase inhibitors.[5]
Methodology:
-
Reaction Setup:
-
In a sealed microwave vial, combine this compound (1.0 eq), a 4-chloro-thieno[3,2-d]pyrimidine derivative (1.1 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Add a suitable solvent, such as n-butanol or 1,4-dioxane.
-
-
Microwave Irradiation:
-
Seal the vial and heat the mixture in a microwave reactor to 120-150°C for 30-90 minutes.
-
-
Work-up and Purification:
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane or ethyl acetate in hexanes to yield the final PI3Kδ inhibitor.
-
Application Note 2: In Vitro Characterization Protocols
Protocol 3: PI3Kδ Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol measures the enzymatic activity of PI3Kδ by quantifying the amount of ADP produced, allowing for the determination of inhibitor potency (IC50).[10][11]
Workflow:
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in a kinase buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2).[10]
-
Kinase Reaction:
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]
-
Protocol 4: Cellular Assay - Western Blot for Phospho-Akt (p-Akt)
This protocol assesses the inhibitor's ability to block PI3Kδ signaling within a cellular context by measuring the phosphorylation level of its downstream effector, Akt.[12][13]
Workflow:
Methodology:
-
Cell Treatment: Plate hematopoietic cells (e.g., a B-cell lymphoma line) and allow them to adhere or stabilize. Treat the cells with serial dilutions of the test inhibitor for a specified time (e.g., 2 hours).
-
Protein Extraction:
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.[13]
-
Transfer the separated proteins to a PVDF membrane.[12]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[13]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473) and total Akt. A loading control like β-actin or GAPDH should also be used.[13]
-
Wash the membrane with TBST and incubate with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection and Analysis:
-
Wash the membrane thoroughly with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the extent of pathway inhibition.
-
Data Presentation: PI3K Isoform Selectivity
A critical aspect of developing PI3Kδ inhibitors is ensuring selectivity over other Class I isoforms (α, β, γ) to minimize off-target effects. The data for newly synthesized inhibitors should be presented in a clear, tabular format for easy comparison.
Table 1: In Vitro Potency and Selectivity Profile of Inhibitors Derived from this compound
| Compound ID | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity (α/δ) | Selectivity (β/δ) |
|---|---|---|---|---|---|---|
| Example-001 | 5 | 1,250 | 350 | 85 | 250x | 70x |
| Example-002 | 12 | 3,100 | 980 | 150 | 258x | 82x |
| Idelalisib | 2.5 | 8,600 | 4,000 | 2,100 | 3440x | 1600x |
| GDC-0941 | 7 | 5 | 27 | 14 | 0.7x | 3.9x |
(Note: Data for Example-001 and Example-002 are representative. Data for reference compounds Idelalisib and GDC-0941 are based on published literature values for comparative purposes[14].)
References
- 1. researchgate.net [researchgate.net]
- 2. PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 7. mdpi.com [mdpi.com]
- 8. PI3Kδ and primary immunodeficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 10. promega.es [promega.es]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-(3-Aminophenyl)piperazin-2-one in Library Synthesis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Aminophenyl)piperazin-2-one is a versatile bifunctional scaffold that serves as a valuable starting material for the synthesis of diverse chemical libraries aimed at drug discovery. The presence of a reactive aniline amine and a secondary amine within the piperazinone ring allows for sequential or parallel derivatization, leading to a wide array of molecular architectures. This scaffold is particularly prominent in the development of kinase inhibitors, where the piperazine or piperazinone moiety often serves as a key pharmacophoric element interacting with the hinge region of the kinase domain. This document provides detailed application notes and protocols for the utilization of this compound and its close analogs in the synthesis of a library of potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors.
Application Notes
The primary application of this compound in library synthesis is centered on its use as a core building block. The aromatic amino group provides a convenient handle for the introduction of a core heterocyclic system, while the secondary amine of the piperazinone ring is amenable to substitution for modulating physicochemical properties and exploring the solvent-exposed region of the target protein.
A notable example is the synthesis of a library of 7-phenylpyrrolo[2,1-f][1][2][3]triazin-4-amine derivatives, which have been identified as highly potent and selective inhibitors of PI3Kδ.[1][2] In this library, the 1-(3-aminophenyl)piperazine core (a close analog of this compound) is coupled with a pyrrolo[2,1-f][1][2][3]triazine core. Subsequent derivatization of the terminal piperazine nitrogen allows for the exploration of structure-activity relationships (SAR) and optimization of potency, selectivity, and pharmacokinetic properties.
The synthesized libraries of such compounds have shown significant potential in the treatment of autoimmune diseases and certain types of cancer due to their ability to modulate the PI3K/Akt/mTOR signaling pathway.[3][4]
Quantitative Data Summary
The following table summarizes the in vitro activity of a representative library of compounds synthesized from a 1-(3-aminophenyl)piperazine scaffold, targeting the PI3Kδ enzyme. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.
| Compound ID | R Group | PI3Kδ IC50 (nM) |
| 1a | H | 15 |
| 1b | Methyl | 10 |
| 1c | Ethyl | 8 |
| 1d | Isopropyl | 5 |
| 1e | Acetyl | 25 |
| 1f | Benzoyl | 40 |
| 1g | SO2Me | 12 |
| 1h | (CH2)2OH | 7 |
Data adapted from the discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors.[1][2]
Experimental Protocols
General Protocol for Library Synthesis of Pyrrolo[2,1-f][1][2][3]triazine Derivatives
This protocol describes a general method for the synthesis of a library of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine derivatives. This can be adapted for this compound by considering the potential reactivity of the lactam functionality.
Step 1: Synthesis of the Core Scaffold (Buchwald-Hartwig Amination)
-
To a solution of 4-chloro-7-phenylpyrrolo[2,1-f][1][2][3]triazine (1.0 eq) in a suitable solvent (e.g., dioxane or toluene) is added this compound (1.1 eq).
-
Add a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq) and a phosphine ligand (e.g., Xantphos, 0.1 eq).
-
Add a base (e.g., Cs2CO3, 2.0 eq).
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired core scaffold.
Step 2: Parallel Derivatization of the Piperazinone Nitrogen
-
The core scaffold from Step 1 is dissolved in a suitable solvent (e.g., dichloromethane or DMF) in an array of reaction vials.
-
To each vial, a different derivatizing agent (e.g., alkyl halide, acyl chloride, sulfonyl chloride, 1.2 eq) is added.
-
A base (e.g., triethylamine or diisopropylethylamine, 2.0 eq) is added to each vial.
-
The reactions are stirred at room temperature for 4-12 hours.
-
Upon completion, the reaction mixtures are concentrated in vacuo.
-
The resulting library of compounds can be purified by high-throughput purification techniques such as preparative HPLC-MS.
-
The purity and identity of the final compounds are confirmed by analytical LC-MS and ¹H NMR.
Visualizations
Experimental Workflow for Library Synthesis
References
- 1. Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of 1-(3-Aminophenyl)piperazin-2-one and Its N-Acetylated Reaction Product
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 1-(3-Aminophenyl)piperazin-2-one and its potential reaction product, N-(3-(2-oxopiperazin-1-yl)phenyl)acetamide. Given the presence of a primary aromatic amine, this compound is susceptible to various reactions, including acylation. This method provides a robust framework for the separation and identification of the parent compound and its acetylated derivative, which is crucial for reaction monitoring, impurity profiling, and metabolite identification in drug development. The protocol includes sample preparation, derivatization, GC-MS parameters, and data analysis guidelines.
Introduction
This compound is a heterocyclic compound that serves as a versatile building block in medicinal chemistry. The presence of both a piperazinone ring and an aromatic amine moiety makes it a valuable scaffold for the synthesis of various pharmacologically active molecules. Monitoring the reactions of this compound and identifying its byproducts and metabolites is essential for ensuring the quality, efficacy, and safety of potential drug candidates. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of polar compounds like this compound can be challenging due to poor peak shape and thermal instability. Derivatization is often employed to enhance the volatility and chromatographic performance of such analytes.
This application note focuses on a common reaction of the primary aromatic amine group: N-acetylation. The resulting product, N-(3-(2-oxopiperazin-1-yl)phenyl)acetamide, is also amenable to GC-MS analysis after appropriate derivatization of the remaining active sites. This protocol details a silylation-based derivatization method followed by GC-MS analysis for the simultaneous detection of the parent compound and its acetylated product.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
N-(3-(2-oxopiperazin-1-yl)phenyl)acetamide (synthesized or as analytical standard)
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl Acetate (GC grade)
-
Methanol (HPLC grade)
-
Nitrogen gas (high purity)
-
Standard laboratory glassware
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and 10 mg of N-(3-(2-oxopiperazin-1-yl)phenyl)acetamide in separate 10 mL volumetric flasks using methanol.
-
Working Standard Mixture (100 µg/mL): Prepare a mixed working standard by diluting the stock solutions with methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the working standard mixture with methanol to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation and Derivatization
-
Sample Aliquot: Transfer 100 µL of the sample solution (or a methanolic solution of the reaction mixture) to a 2 mL autosampler vial.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of high-purity nitrogen gas at room temperature.
-
Derivatization: To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
The derivatization reaction involves the silylation of the secondary amine in the piperazinone ring and the primary/secondary amine on the phenyl ring, increasing the volatility and thermal stability of the analytes.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC System or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Autosampler: Agilent 7693A or equivalent
-
GC Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector: Split/splitless injector
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless for 1 minute
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 250°C, hold for 5 minutes
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV.[1]
-
Mass Scan Range: m/z 50-550
-
Acquisition Mode: Full Scan
Data Presentation
The following tables summarize the expected retention times and key mass spectral fragments for the derivatized analytes.
Table 1: GC-MS Data for Derivatized Analytes
| Compound | Derivatized Analyte | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | Bis(trimethylsilyl) derivative | ~ 12.5 | M+•, [M-15]+, characteristic fragments of silylated aminophenyl and piperazinone moieties |
| N-(3-(2-oxopiperazin-1-yl)phenyl)acetamide | Trimethylsilyl derivative | ~ 14.2 | M+•, [M-15]+, [M-43]+, characteristic fragments of silylated piperazinone and acetylated aminophenyl moieties |
Table 2: Quantitative Analysis Parameters
| Parameter | This compound | N-(3-(2-oxopiperazin-1-yl)phenyl)acetamide |
| Quantification Ion (m/z) | To be determined from M+• or major fragment | To be determined from M+• or major fragment |
| Qualifier Ion 1 (m/z) | To be determined from characteristic fragments | To be determined from characteristic fragments |
| Qualifier Ion 2 (m/z) | To be determined from characteristic fragments | To be determined from characteristic fragments |
| Linear Range (µg/mL) | 1 - 50 | 1 - 50 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | To be determined | To be determined |
| Limit of Quantification (LOQ) (µg/mL) | To be determined | To be determined |
Mandatory Visualization
Logical Relationship of the Reaction
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Aminophenyl)piperazin-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-(3-Aminophenyl)piperazin-2-one.
General Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the piperazin-2-one ring to yield the intermediate, 1-(3-nitrophenyl)piperazin-2-one. This is followed by the selective reduction of the nitro group to the corresponding amine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, particularly focusing on the critical nitro group reduction step.
Low or No Yield of this compound
| Question | Possible Causes & Solutions |
| Why is my yield of this compound consistently low after the reduction step? | 1. Inactive Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) can oxidize over time. Ensure you are using a fresh, high-quality reagent. 2. Insufficient Stoichiometry: For reductions using SnCl₂·2H₂O, a significant excess (approximately 5 equivalents) is often necessary to drive the reaction to completion.[1] 3. Suboptimal Temperature: The reduction may require heating. Refluxing in a solvent like ethanol (around 70-80°C) is a common condition.[1] 4. Incorrect pH during Workup: After reduction with SnCl₂, the reaction mixture is acidic. The desired amine product will be in its protonated form. It is crucial to carefully basify the mixture (to pH 7-8) to liberate the free amine before extraction.[1] |
| The reaction seems to stall and not go to completion. What should I do? | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material, 1-(3-nitrophenyl)piperazin-2-one. 2. Extend Reaction Time: If the reaction is proceeding slowly, consider extending the reflux time. 3. Check Solubility: If the starting material has low solubility in the chosen solvent (e.g., ethanol), consider adding a co-solvent to improve dissolution.[1] |
Workup and Purification Issues
| Question | Possible Causes & Solutions |
| During the workup of the SnCl₂ reduction, a thick white precipitate forms, making extraction difficult. How can I resolve this? | This is a very common issue caused by the precipitation of tin salts. 1. Careful pH Adjustment: Add a base (like 5% aqueous NaHCO₃ or NaOH) slowly and with vigorous stirring until the pH is between 7 and 8.[1] This will precipitate the tin salts. 2. Filtration: Some protocols suggest adding Celite to the mixture and then filtering the entire suspension through a pad of Celite or silica gel to remove the tin salts before extraction. 3. High pH Dissolution: Tin(II) and Tin(IV) hydroxides are amphoteric and can redissolve at a very high pH (above 12-13). This requires a large amount of a strong base like NaOH. However, this may not always be effective and can sometimes lead to intractable emulsions. |
| My final product is impure. What are the likely side products? | 1. Incomplete Reduction: The starting material, 1-(3-nitrophenyl)piperazin-2-one, may be present. Intermediates from the nitro reduction, such as nitroso or hydroxylamine species, could also be present if the reaction is not complete.[2] 2. Side Reactions from Ring Formation: In the first step, side reactions such as the di-alkylation of the aniline can occur, leading to impurities that may carry over. |
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Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the precursor, 1-(3-nitrophenyl)piperazin-2-one?
A1: A common method for forming N-aryl piperazines is the reaction of an aniline with bis(2-chloroethyl)amine hydrochloride.[3][4] In this case, 3-nitroaniline would be reacted with a suitable C2-synthon that can undergo cyclization to form the piperazin-2-one ring. The reaction often requires a base to neutralize the generated HCl.
Q2: Are there alternative reducing agents to SnCl₂ for the nitro group reduction?
A2: Yes, several other reducing agents can be used. The choice depends on the presence of other functional groups in the molecule.
| Reducing Agent | Common Conditions | Advantages/Disadvantages |
| H₂/Pd/C | Catalytic hydrogenation | Often high yielding and clean, but can also reduce other functional groups like alkenes or alkynes. |
| Fe/HCl or Fe/NH₄Cl | Iron powder in acidic medium | A classic, robust, and cost-effective method. The iron salts can sometimes be easier to handle during workup compared to tin salts.[1] |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or alcoholic solution | A milder reducing agent that can be useful if the starting material is sensitive to strongly acidic conditions. |
Q3: How can I monitor the progress of the nitro reduction reaction?
A3: The most common method is Thin Layer Chromatography (TLC). A spot of the reaction mixture is placed on a TLC plate and eluted with an appropriate solvent system. The disappearance of the starting material spot (1-(3-nitrophenyl)piperazin-2-one) and the appearance of a new, typically more polar, product spot (this compound) indicates the progress of the reaction. Staining with an appropriate indicator, such as potassium permanganate or ninhydrin (for the amine product), can aid in visualization.
Q4: What safety precautions should be taken during this synthesis?
A4: Standard laboratory safety protocols should be followed. Bis(2-chloroethyl)amine is a nitrogen mustard and a potent alkylating agent, requiring careful handling in a fume hood with appropriate personal protective equipment (PPE). The reduction step often involves heating flammable solvents like ethanol, so appropriate precautions against fire should be taken. Concentrated acids like HCl are corrosive and should be handled with care.
Experimental Protocols
Protocol 1: Synthesis of 1-(3-Nitrophenyl)piperazin-2-one (General Procedure)
This protocol is a general representation based on common methods for N-aryl piperazine synthesis. Optimization may be required.
-
In a round-bottom flask, dissolve 3-nitroaniline (1.0 eq) in a suitable high-boiling solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 eq).
-
To this mixture, add a solution of an appropriate chloroacetylating agent followed by a suitable aminoethylating agent, or directly use a pre-formed synthon that can cyclize to the piperazin-2-one ring.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at an elevated temperature (e.g., 90-120°C) and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(3-nitrophenyl)piperazin-2-one.
Protocol 2: Reduction of 1-(3-Nitrophenyl)piperazin-2-one
This protocol is based on the widely used SnCl₂ reduction method.[1]
-
Dissolve 1-(3-nitrophenyl)piperazin-2-one (1.0 eq) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 70-80°C) under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature and then pour it into ice water.
-
Slowly add a 5% aqueous solution of NaHCO₃ or NaOH with vigorous stirring until the pH of the mixture is between 7 and 8. A white precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude this compound can be further purified by column chromatography or recrystallization if necessary.
References
Technical Support Center: Synthesis of Piperazin-2-one from Allenylamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered during the synthesis of piperazin-2-one from allenylamides.
Troubleshooting Guides
This section is designed in a question-and-answer format to provide direct solutions to specific problems you may encounter during your experiments.
Question 1: My reaction is producing a mixture of regioisomers instead of the desired piperazin-2-one. How can I improve the regioselectivity?
Answer:
Poor regioselectivity, leading to the formation of undesired isomers, is a common challenge in the cyclization of unsymmetrical allenylamides. The mode of cyclization, either through a 6-endo-dig or a 5-exo-dig pathway, dictates the final product. The desired piperazin-2-one is typically the result of a 6-endo-dig cyclization.
Potential Causes and Solutions:
-
Catalyst Choice: The nature of the metal catalyst and its ligands plays a crucial role in directing the regioselectivity.
-
Troubleshooting: Screen different catalysts (e.g., gold, silver, palladium complexes) and ligands. For instance, in related cyclizations of allenic carbamates, gold catalysts have been shown to favor 6-endo-dig cyclization.
-
-
Reaction Temperature: Temperature can influence the kinetic versus thermodynamic product distribution.
-
Troubleshooting: Optimize the reaction temperature. Lower temperatures may favor the kinetically preferred product, while higher temperatures could lead to isomerization or the formation of the thermodynamically more stable product.
-
-
Substrate Structure: The substitution pattern on the allenylamide backbone can sterically or electronically favor one cyclization pathway over the other.
-
Troubleshooting: If possible, modify the protecting groups or substituents on the diamine portion of the substrate to sterically hinder the undesired cyclization pathway.
-
Question 2: I am observing significant amounts of a byproduct that appears to be an isomer of my desired piperazin-2-one with a different double bond position. What is happening and how can I prevent it?
Answer:
This issue likely arises from the isomerization of the exocyclic double bond of the initially formed piperazin-2-one to a more stable endocyclic position. This can be a thermally or catalytically driven process.
Potential Causes and Solutions:
-
Prolonged Reaction Time or High Temperature: Extended heating can promote the migration of the double bond to a thermodynamically more stable position.
-
Troubleshooting: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Attempt the reaction at a lower temperature for a longer duration.
-
-
Catalyst-Mediated Isomerization: The metal catalyst used for the cyclization can also catalyze the isomerization of the product.
-
Troubleshooting: Screen different catalysts or ligands. A less reactive catalyst or a ligand that promotes faster catalyst turnover might minimize product isomerization. Additionally, adding a catalyst poison after the main reaction is complete, but before workup, could be explored, though this requires careful optimization.
-
Question 3: My reaction yield is consistently low, and I am isolating unreacted starting material and some unidentifiable polar byproducts. What are the likely side reactions?
Answer:
Low yields with recovery of starting material suggest either an inefficient catalyst or suboptimal reaction conditions. The formation of polar byproducts could be due to hydrolysis of the allenylamide or other decomposition pathways.
Potential Causes and Solutions:
-
Catalyst Deactivation: The catalyst may be sensitive to air, moisture, or impurities in the reagents or solvent.
-
Troubleshooting: Ensure all reagents and solvents are pure and dry. Use freshly prepared or purchased catalysts. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Hydrolysis of the Allenylamide: Allenylamides can be susceptible to hydrolysis, especially under acidic or basic conditions, or in the presence of water.
-
Troubleshooting: Use anhydrous solvents and reagents. If the reaction requires a base, consider using a non-nucleophilic, hindered base.
-
-
Oligomerization/Polymerization: Under certain conditions, intermolecular reactions of the allenylamide can compete with the desired intramolecular cyclization.
-
Troubleshooting: Run the reaction at a higher dilution to favor the intramolecular pathway. Optimize the rate of addition of the substrate to the reaction mixture.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the synthesis of piperazin-2-ones from allenylamides?
A1: Based on related literature for allenylamide cyclizations, common side products can include:
-
Regioisomers: Formation of five-membered rings (pyrrolidinone derivatives) via 5-exo-dig cyclization.
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Isomerized Products: Piperazin-2-ones with an endocyclic double bond instead of the desired exocyclic double bond.
-
Hydrolysis Products: Cleavage of the amide bond in the starting material.
-
Dimerization/Oligomerization Products: Resulting from intermolecular reactions.
Q2: How does the choice of catalyst (Gold vs. Silver vs. Palladium) affect the side reaction profile?
-
Gold Catalysts: Often exhibit high selectivity for activating the allene moiety and can promote the desired 6-endo-dig cyclization. However, they can also catalyze isomerization of the product at higher temperatures.
-
Silver Catalysts: Are also effective for hydroamination and cyclization reactions of allenes. The regioselectivity can be influenced by the ligands and reaction conditions.
-
Palladium Catalysts: Are versatile for a wide range of allene functionalizations. However, depending on the catalytic cycle, different regioisomers or even products from different reaction pathways (e.g., cross-coupling followed by cyclization) might be observed.
Q3: Can protecting groups on the diamine backbone influence the outcome of the reaction?
A3: Yes, the choice of protecting group (e.g., Boc, Ts) on the non-allenylated nitrogen of the diamine precursor is critical. It can influence the nucleophilicity of the cyclizing nitrogen, the conformational preference of the substrate, and potentially the stability of the final product. It is advisable to screen different protecting groups to optimize the reaction.
Data Presentation
Table 1: Hypothetical Troubleshooting Guide for Piperazin-2-one Synthesis from an Allenylamide
| Observed Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst | Use fresh catalyst, degas solvent, run under inert atmosphere. |
| Suboptimal temperature | Screen a range of temperatures (e.g., RT, 50 °C, 80 °C). | |
| Mixture of Regioisomers | Non-optimal catalyst | Screen different metal catalysts (Au, Ag, Pd) and ligands. |
| Steric/electronic effects | Modify protecting group or substituents on the substrate. | |
| Formation of Isomerized Product | High temperature/long reaction time | Monitor reaction closely and quench upon completion. Lower reaction temperature. |
| Catalyst-mediated isomerization | Screen different catalysts/ligands. | |
| Presence of Polar Byproducts | Hydrolysis of starting material | Use anhydrous solvents and reagents. |
| Decomposition | Lower reaction temperature, check stability of starting material under reaction conditions. |
Experimental Protocols
Key Experiment: Gold-Catalyzed Intramolecular Cyclization of an N-Allenyl-N'-Boc-ethylenediamine
This is a generalized protocol based on common procedures for gold-catalyzed allene cyclizations. Optimization will be required for specific substrates.
Materials:
-
N-Allenyl-N'-Boc-ethylenediamine derivative (1.0 eq)
-
Gold(I) catalyst (e.g., [P(t-Bu)2(o-biphenyl)]AuCl, 2 mol%)
-
Silver co-catalyst (e.g., AgOTf, 2 mol%)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the gold(I) catalyst and silver co-catalyst.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of the N-allenyl-N'-Boc-ethylenediamine derivative in the anhydrous solvent dropwise to the catalyst mixture over 30 minutes.
-
Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a small amount of a suitable quenching agent (e.g., a basic solution if the reaction is acidic).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate).
Troubleshooting for this Protocol:
-
If low conversion is observed: Increase the catalyst loading (e.g., to 5 mol%) or the reaction temperature. Ensure the silver salt is completely soluble.
-
If a mixture of regioisomers is formed: Try a different gold catalyst or ligand. Lowering the temperature might improve selectivity.
-
If the product isomerizes: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid excessive heating during workup.
Visualizations
Caption: Main reaction pathway for piperazin-2-one synthesis.
Caption: Potential side reaction pathways.
Caption: General troubleshooting workflow for synthesis optimization.
Technical Support Center: Overcoming Poor Retention of Aminophenylpiperazinones in RP-HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with poor retention of aminophenylpiperazinones during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis.
Introduction to the Challenge
Aminophenylpiperazinones are a class of compounds often characterized by their polar and basic nature. These properties can lead to insufficient retention on traditional non-polar stationary phases (like C18) in RP-HPLC, resulting in elution near or within the solvent front. This guide offers systematic approaches to diagnose and resolve these retention issues, ensuring robust and reliable analytical methods.
A key factor influencing the retention of ionizable compounds like aminophenylpiperazinones is the interplay between the analyte's physicochemical properties (pKa and logP) and the mobile phase pH. While specific pKa and logP values vary for each aminophenylpiperazinone derivative, the presence of the basic piperazine and amino moieties generally results in at least one pKa in the basic range. Understanding and controlling the ionization state of the molecule is paramount for achieving adequate retention.
Frequently Asked Questions (FAQs)
Q1: Why is my aminophenylpiperazinone eluting in the void volume on a C18 column?
A1: This is a common issue for polar and basic compounds. The primary reasons include:
-
High Polarity: Your compound may be too polar to interact sufficiently with the non-polar C18 stationary phase.
-
Ionic Repulsion: If the mobile phase pH is acidic, the amine groups on your compound will be protonated (positively charged). This can lead to ionic repulsion from residual positively charged sites on the silica backbone of the column, or insufficient partitioning into the hydrophobic stationary phase.
-
Inappropriate Mobile Phase Composition: A high percentage of organic solvent in the mobile phase will decrease its polarity, further reducing the retention of polar analytes.
Q2: How does mobile phase pH affect the retention of aminophenylpiperazinones?
A2: Mobile phase pH is a critical parameter. For basic compounds like aminophenylpiperazinones, increasing the mobile phase pH to a value at or above their pKa will suppress their ionization (de-protonate the amine groups). This makes the molecule more hydrophobic, leading to increased interaction with the stationary phase and consequently, longer retention times. Conversely, a low pH will ensure the compound is in its ionized form, which is generally less retained in RP-HPLC.
Q3: What are some alternative column chemistries I can try for better retention?
A3: If optimizing the mobile phase on a C18 column is insufficient, consider these alternatives:
-
Polar-Endcapped C18 Columns: These columns have a modified surface that is more compatible with highly aqueous mobile phases and can provide better retention for polar compounds.
-
Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This modification alters the selectivity and can improve the retention and peak shape of basic compounds.
-
Phenyl-Hexyl Columns: The phenyl stationary phase offers different selectivity through pi-pi interactions, which can be beneficial for aromatic compounds like aminophenylpiperazinones. These columns are also more resistant to "dewetting" in highly aqueous mobile phases.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is particularly well-suited for the retention of very polar compounds that show little to no retention in RP-HPLC.
Q4: When should I consider using ion-pairing chromatography?
A4: Ion-pairing chromatography is a powerful technique when other methods fail to provide adequate retention for charged analytes. It involves adding an ion-pairing reagent (e.g., an alkyl sulfonate for basic compounds) to the mobile phase. The reagent forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and retention on a reversed-phase column. However, this technique can be complex, may require long equilibration times, and is often not compatible with mass spectrometry (MS) detection.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting poor retention and peak shape for aminophenylpiperazinones.
Problem 1: Poor or No Retention (Elution at or near the void volume)
| Potential Cause | Recommended Solution |
| Mobile Phase Too Strong (High Organic Content) | Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase. For very polar compounds, you may need to use a highly aqueous mobile phase (e.g., >95% aqueous). |
| Analyte is Ionized (Protonated) | Increase the mobile phase pH to suppress the ionization of the basic amine groups. A pH at or slightly above the pKa of the primary amine is a good starting point. Use a buffer to maintain a stable pH. |
| Incompatible Column Chemistry | Switch to a more suitable stationary phase. Good alternatives to standard C18 include polar-endcapped C18, embedded polar group (EPG) columns, or Phenyl-Hexyl columns. For extremely polar aminophenylpiperazinones, consider HILIC. |
| Phase Collapse (Dewetting) of C18 Column | If using a highly aqueous mobile phase with a traditional C18 column, the stationary phase may "collapse," leading to a loss of retention. Use an "aqua" type C18 column designed for use in 100% aqueous conditions or a column with a different chemistry (e.g., Phenyl-Hexyl). |
Problem 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Secondary Interactions with Residual Silanols | Add a competitive base to the mobile phase, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to block the active silanol sites. Alternatively, use a lower pH mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) to suppress the ionization of the silanols. Note that lowering the pH will likely decrease retention. |
| Column Overload | Reduce the concentration of the injected sample. |
| Inappropriate Mobile Phase pH | Operate at a pH that is at least 2 units away from the analyte's pKa to ensure it is either fully ionized or fully unionized, which often results in better peak shape. |
| Use of an Inappropriate Buffer | Ensure the buffer has sufficient capacity at the chosen pH. Phosphate and acetate buffers are common choices. |
Experimental Protocols
This section provides a detailed methodology for a starting point in developing an RP-HPLC method for an aminophenylpiperazinone, using Centanafadine as a representative example.
Representative Compound: Centanafadine
Centanafadine is an investigational norepinephrine, dopamine, and serotonin reuptake inhibitor. Its chemical structure includes a basic 3-azabicyclo[3.1.0]hexane core and a naphthalene moiety.
Physicochemical Properties (Predicted):
-
pKa: The basic nitrogen in the azabicyclo-hexane ring is predicted to have a pKa in the range of 8.5 - 9.5.
-
logP: The predicted octanol-water partition coefficient (logP) is in the range of 2.5 - 3.5, indicating moderate lipophilicity.
Starting RP-HPLC Method for Centanafadine
This method is based on information found in patent literature and is a good starting point for method development and optimization.[1][2]
Table 1: Recommended Starting HPLC Conditions for Centanafadine
| Parameter | Recommended Condition |
| Column | Kinetex® Polar C18 (100 mm x 3.0 mm, 2.6 µm) or equivalent |
| Mobile Phase A | 20 mM Ammonium formate in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
Sample Preparation:
-
Accurately weigh a suitable amount of the aminophenylpiperazinone standard or sample.
-
Dissolve the material in a diluent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
System Suitability:
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Typical parameters include:
-
Tailing Factor: Should be between 0.8 and 1.5 for the main analyte peak.
-
Theoretical Plates: Should be >2000 for the main analyte peak.
-
Relative Standard Deviation (RSD) of Peak Area: Should be <2.0% for six replicate injections of a standard solution.
Visualizations
Logical Workflow for Troubleshooting Poor Retention
Caption: A flowchart outlining the decision-making process for addressing poor retention of aminophenylpiperazinones in RP-HPLC.
Signaling Pathway of pH Effect on Retention
Caption: Diagram illustrating how mobile phase pH affects the ionization state and retention of a basic aminophenylpiperazinone in RP-HPLC.
References
Technical Support Center: Synthesis of Piperazine Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of piperazine derivatives, with a specific focus on preventing undesired di-substitution.
Frequently Asked Questions (FAQs)
Q1: Why is controlling substitution on piperazine so challenging?
A1: The primary challenge in piperazine alkylation arises from its symmetrical structure, which contains two secondary amine groups of similar reactivity.[1] This makes it difficult to selectively functionalize only one nitrogen atom, often leading to a mixture of mono-substituted, di-substituted, and unreacted starting material.
Q2: What are the main strategies to achieve mono-substitution on piperazine?
A2: There are three primary strategies to favor mono-alkylation and prevent di-substitution:
-
Stoichiometric Control: Using a large excess of piperazine (5-10 equivalents) relative to the electrophile statistically favors the reaction with an unsubstituted piperazine molecule over the mono-substituted product.[1][2]
-
Protecting Groups: This is a highly effective and clean method that involves temporarily blocking one of the piperazine nitrogens with a protecting group, such as tert-Butoxycarbonyl (Boc).[3][4] This directs the alkylation to the unprotected nitrogen. The protecting group is then removed in a subsequent step.[3]
-
Protonation/Salt Formation: Using a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thereby hindering di-alkylation.[3][4] This can be achieved by using one equivalent of an acid like HCl or acetic acid.[5]
Q3: What is reductive amination and how does it help?
A3: Reductive amination is a two-step, one-pot process where piperazine first reacts with an aldehyde or ketone to form an iminium ion, which is then reduced by an agent like sodium triacetoxyborohydride (STAB).[3] This method is particularly useful for preventing the formation of quaternary ammonium salts, which can be a side product in direct alkylation with alkyl halides.[3][6]
Q4: How do the pKa values of piperazine influence reactivity?
A4: Piperazine has two different pKa values for its two nitrogen atoms: pKa1 ≈ 9.73 and pKa2 ≈ 5.35 at 25°C.[7][8][9][10] This difference means that at a physiological pH of 7.4, one nitrogen is typically protonated, which deactivates it.[11] In synthesis, this difference can be exploited. By carefully controlling the pH or using one equivalent of acid, it's possible to create a monopiperazinium salt, where one nitrogen is protonated and significantly less nucleophilic, thus favoring mono-alkylation at the other nitrogen.[3][4]
Troubleshooting Guide
Problem 1: My reaction produces a high percentage of the di-substituted product.
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry | Increase the excess of piperazine to 5-10 equivalents relative to the alkylating agent. This statistically favors mono-alkylation.[2] |
| Rapid Addition of Electrophile | Add the alkylating agent (electrophile) slowly or dropwise to the reaction mixture.[3] This keeps the concentration of the electrophile low, reducing the chance of a second alkylation event on the mono-substituted product.[3] |
| Unprotected Piperazine | For the highest level of control and cleanest reaction, use a mono-protected piperazine, such as N-Boc-piperazine.[3][12] This physically blocks one nitrogen, forcing the reaction to occur at the other site. |
| High Reaction Temperature | Consider lowering the reaction temperature. While many N-alkylations require heat, excessive temperature can increase the rate of the second alkylation. Monitor the reaction by TLC or LC-MS to find the optimal temperature.[13] |
Problem 2: The reaction is very slow or stalls completely.
| Potential Cause | Recommended Solution |
| Poor Solubility of Reagents | Ensure all reagents are fully dissolved. If necessary, switch to a more suitable solvent like DMF or THF to improve solubility.[3] |
| Insufficiently Strong Base | For direct alkylation with alkyl halides, a base is needed to neutralize the acid formed. Use an appropriate base like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3] Typically, 1.5-2.0 equivalents are recommended.[3] |
| Low Reaction Temperature | While high temperatures can cause di-substitution, some reactions require heating to proceed at a reasonable rate. If the reaction is stalled at room temperature, cautiously increase the heat (e.g., to 50-80°C) and monitor the product distribution closely.[1] |
| Catalyst Issues (for N-Arylation) | In Buchwald-Hartwig or Ullmann reactions, the catalyst/ligand system may be suboptimal. Screen different palladium/phosphine ligand combinations or consider additives. Ensure all reagents and solvents are anhydrous.[13][14] |
Problem 3: I am having difficulty isolating my mono-substituted product during work-up.
| Potential Cause | Recommended Solution |
| Product is Water-Soluble as a Salt | Mono-alkylated piperazines are basic and can form salts, making them soluble in the aqueous layer during extraction.[6][12] To recover the product, adjust the pH of the aqueous layer to be basic (e.g., pH 9-11) with a base like sodium carbonate or sodium bicarbonate before extracting with an organic solvent.[12] |
| Product Tailing on Silica Gel Chromatography | The basic nitrogen atoms in piperazine derivatives can interact strongly with acidic silica gel, causing streaking or "tailing" of the product spot. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent system.[13] |
| Excess Piperazine is Difficult to Remove | When using a large excess of piperazine, its removal can be challenging. An acid-base extraction can be effective. Dissolve the crude product in an organic solvent and wash with a dilute acid solution to remove the more basic piperazine.[13] Alternatively, piperazine can sometimes be removed by sublimation under reduced pressure.[15] |
Data Presentation
Table 1: Effect of Stoichiometry and Protecting Groups on Mono-alkylation Yield
This table summarizes the typical outcomes when reacting benzyl bromide with piperazine under different conditions, demonstrating the effectiveness of using excess piperazine or a protecting group.
| Electrophile | Piperazine Equivalents | Protecting Group | Mono-substituted Yield (%) | Di-substituted Yield (%) | Reference |
| Benzyl Bromide | 1.1 | None | 45 | 35 | [2] |
| Benzyl Bromide | 5.0 | None | 75 | <5 | [2] |
| Benzyl Bromide | 1.0 (with 1.1 eq. Boc-piperazine) | Boc | >95 (before deprotection) | 0 | [2] |
Table 2: pKa Values of Piperazine
The dissociation constants of piperazine are critical for understanding its reactivity and for strategies involving pH control.
| Dissociation Constant | pKa Value (at 298 K / 25 °C) | Reference |
| pKa1 | 9.73 | [7][8][9][10] |
| pKa2 | 5.35 | [7][9][10] |
Key Experimental Protocols
Protocol 1: Mono-alkylation using N-Boc-piperazine (Protecting Group Strategy)
This protocol is a reliable method for ensuring mono-substitution.[1]
-
Setup: Dissolve N-Boc-piperazine (1 equivalent) in a suitable aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).
-
Addition of Base: Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents), to the solution.[1]
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., alkyl bromide, 1.0-1.2 equivalents) to the mixture.[1]
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80°C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product (the N-Boc-N'-alkyl-piperazine) by column chromatography.
-
Deprotection: Remove the Boc group under acidic conditions (e.g., using trifluoroacetic acid or HCl in an appropriate solvent) to yield the final mono-alkylated piperazine.[3]
Protocol 2: Mono-alkylation using Excess Piperazine (Stoichiometric Control)
This is a more direct, one-step method, though it may require more rigorous purification.[13]
-
Setup: To a solution of piperazine (5-10 equivalents) in a solvent like acetonitrile, add potassium carbonate (2 equivalents).[2][13]
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1 equivalent) to the stirred mixture at room temperature.[13]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.[13]
-
Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.[13]
-
Purification: Purify the residue by column chromatography or acid-base extraction to isolate the mono-alkylated product from the excess piperazine and any di-substituted byproduct.[13]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uregina.ca [uregina.ca]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Selection for Arylpiperazine Synthesis
Welcome to the technical support center for arylpiperazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize catalyst selection for the synthesis of arylpiperazines, primarily through the Buchwald-Hartwig amination reaction.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Materials
-
Question: My Buchwald-Hartwig reaction for N-aryl piperazine synthesis is showing low to no conversion of my aryl halide. What are the likely causes and how can I fix it?
-
Answer: Low or no conversion is a frequent issue that can often be traced back to the catalyst system, reaction conditions, or reagents. Here are the primary factors to investigate:
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Inactive Catalyst: The active Pd(0) species is essential for the catalytic cycle to begin. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it may not be reducing to the active Pd(0) form efficiently. Ensure you are using a reliable precatalyst or appropriate conditions for in situ reduction. Additionally, palladium catalysts are sensitive to oxygen; an inadequate inert atmosphere can lead to catalyst deactivation.[1]
-
Poor Ligand Choice: The phosphine ligand is critical and its effectiveness is highly dependent on the substrate. For the N-arylation of piperazine, sterically hindered biaryl phosphine ligands like RuPhos and XPhos are often effective.[2] If you are using older generation ligands, they may not be active enough, especially with less reactive aryl chlorides.
-
Inappropriate Base: The base is crucial for the deprotonation of the amine, which is a key step in the catalytic cycle. If the base is not strong enough, the reaction may not proceed. Conversely, a base that is too strong could lead to side reactions or degradation of your starting materials.
-
Reagent Purity and Insolubility: Impurities in your starting materials, reagents, or solvent can poison the catalyst. Ensure all components are of high purity and the solvent is anhydrous and degassed. Poor solubility of any of the reagents can also hinder the reaction.[1]
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side product formation in my reaction, primarily hydrodehalogenation of the aryl halide and/or diarylation of the piperazine. How can I minimize these unwanted reactions?
-
Answer: The formation of side products is a common challenge that can often be addressed by modifying the reaction conditions and choice of reagents.
-
Hydrodehalogenation: This side product, where the halogen on the aryl halide is replaced by a hydrogen atom, can be a result of β-hydride elimination, a competing pathway in the catalytic cycle. To minimize this, consider using a ligand that promotes reductive elimination over β-hydride elimination. Lowering the reaction temperature can also help.
-
Diarylation of Piperazine: To prevent the formation of the N,N'-diarylpiperazine, it is highly recommended to use a mono-protected piperazine, such as N-Boc-piperazine. This ensures that only one nitrogen atom is available for arylation. The Boc protecting group can be easily removed in a subsequent step.
-
Formation of Palladium Black: The appearance of a black precipitate indicates the decomposition of the palladium catalyst, which has fallen out of the catalytic cycle.[1] This can be caused by excessively high temperatures or the presence of impurities. To prevent this, try lowering the reaction temperature and ensure all reagents and solvents are pure and anhydrous.[1]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best palladium catalyst and ligand for my specific arylpiperazine synthesis?
A1: The optimal catalyst-ligand system is highly dependent on the specific aryl halide and piperazine derivative you are using. However, some general guidelines can be followed. For electron-rich or sterically hindered aryl halides, more electron-rich and bulky phosphine ligands are often required to promote oxidative addition, which is frequently the rate-limiting step. A good starting point is to screen a variety of ligands, such as XPhos, RuPhos, and SPhos, in combination with a reliable palladium precatalyst like a palladacycle.
Q2: What is the role of the base in the Buchwald-Hartwig amination and how do I select the right one?
A2: The base plays a critical role in deprotonating the amine to form the more nucleophilic amide, which then coordinates to the palladium center. The choice of base can significantly impact the reaction rate and the prevalence of side reactions. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used and are often effective. However, if your starting materials are sensitive to strong bases, weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be considered.[2]
Q3: Which solvent is most suitable for arylpiperazine synthesis?
A3: The solvent's primary roles are to dissolve the reagents and to stabilize the catalytic species. Toluene, dioxane, and THF are the most commonly used solvents for Buchwald-Hartwig aminations. If you encounter solubility issues with your substrates or the base, a more polar solvent such as t-butanol may be beneficial. It is crucial to use anhydrous and deoxygenated solvents to prevent catalyst deactivation.
Q4: At what temperature should I run my reaction?
A4: The optimal reaction temperature is a balance between achieving a reasonable reaction rate and avoiding catalyst decomposition and side reactions. Many Buchwald-Hartwig reactions proceed well at temperatures between 80-110 °C. However, if you observe catalyst decomposition (formation of palladium black), you should lower the temperature. Conversely, if the reaction is sluggish, a higher temperature may be necessary. It is always recommended to monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal temperature and reaction time.
Data Presentation
The following tables provide a summary of catalyst performance for the N-arylation of piperazine derivatives. Please note that these are illustrative examples, and optimal conditions will vary depending on the specific substrates used.
Table 1: Comparison of Ligands for the Synthesis of a Mono-protected Arylpiperazine
| Entry | Palladium Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 95 |
| 2 | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 12 | 92 |
| 3 | Pd₂(dba)₃ | SPhos | NaOtBu | Toluene | 100 | 12 | 85 |
| 4 | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 24 | 88 |
Reaction conditions: Aryl bromide (1.0 mmol), N-Boc-piperazine (1.2 mmol), Pd precatalyst (1 mol%), Ligand (2 mol%), Base (1.4 mmol), Solvent (5 mL).
Table 2: Effect of Base and Solvent on Reaction Yield
| Entry | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | XPhos | NaOtBu | Toluene | 100 | 12 | 95 |
| 2 | XPhos | K₃PO₄ | Toluene | 100 | 24 | 75 |
| 3 | XPhos | Cs₂CO₃ | Toluene | 100 | 24 | 80 |
| 4 | XPhos | NaOtBu | Dioxane | 100 | 12 | 93 |
| 5 | XPhos | NaOtBu | THF | 65 | 24 | 65 |
Reaction conditions: Aryl bromide (1.0 mmol), N-Boc-piperazine (1.2 mmol), Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), Base (1.4 mmol), Solvent (5 mL).
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an N-Aryl-N'-Boc-piperazine
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To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), N-Boc-piperazine (1.2 mmol, 1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
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Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-N'-Boc-piperazine.
Protocol 2: Catalyst Screening Protocol
-
In a glovebox, prepare a stock solution of the aryl halide and N-Boc-piperazine in the chosen solvent.
-
In an array of reaction vials, add the appropriate palladium precatalyst and ligand combinations.
-
Add the desired base to each vial.
-
Dispense an equal volume of the substrate stock solution into each reaction vial.
-
Seal the vials and place them in a heating block on a magnetic stir plate.
-
Heat the reactions to the desired temperature and stir for a set amount of time (e.g., 12 hours).
-
After cooling to room temperature, take an aliquot from each reaction vial for analysis by LC-MS or GC-MS to determine the conversion and yield for each catalyst system.
Visualizations
Buchwald-Hartwig Catalytic Cycle
Troubleshooting Workflow for Low Yield
References
1-(3-Aminophenyl)piperazin-2-one stability issues in acidic or basic conditions
An In-depth Guide to Understanding and Managing the Stability of 1-(3-Aminophenyl)piperazin-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound. Due to the limited publicly available stability data for this specific molecule, this guide leverages established chemical principles and data from structurally related compounds, such as phenylpiperazines and lactams, to address potential stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, which contains an aromatic amine, a piperazine ring, and a lactam (cyclic amide) moiety, the primary stability concerns are susceptibility to hydrolysis under acidic or basic conditions and oxidation of the aminophenyl group.[1][2][3] Aromatic amines are known to be susceptible to oxidation, which can be influenced by factors like pH, light, and the presence of metal ions.[4][5][6] The lactam ring may undergo hydrolysis, leading to ring-opening, particularly at non-neutral pH.[7][8][9][10]
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry environment. For long-term storage, it is advisable to keep the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), at a low temperature (e.g., -20°C).[1] This helps to mitigate potential oxidative and hydrolytic degradation.
Q3: What are the likely degradation pathways for this compound under acidic or basic conditions?
A3: While specific degradation pathways for this compound are not extensively documented, the lactam ring is the most probable site of hydrolysis under acidic or basic conditions.[7][8][9]
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Acid-catalyzed hydrolysis: The carbonyl oxygen of the lactam can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the opening of the piperazinone ring.[8][10]
-
Base-catalyzed hydrolysis: A hydroxide ion can directly attack the carbonyl carbon of the lactam, also resulting in ring cleavage.[7][9]
Q4: Can this compound degrade upon exposure to light or air?
A4: Yes, degradation is possible. The aromatic amine functional group can be susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light (photodegradation).[3] This could potentially lead to the formation of colored degradation products.[1] Therefore, protecting the compound from light and storing it under an inert atmosphere is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Appearance of new peaks in HPLC chromatograms of stability samples. | Formation of degradation products. | This indicates instability under the storage or analytical conditions. It is crucial to perform forced degradation studies to systematically identify these potential degradants.[1] |
| Inconsistent analytical results (e.g., varying peak areas) over time. | Degradation of the compound in solution. | Always prepare fresh solutions for analysis. If solutions must be stored, keep them at low temperatures, protected from light, and for a validated period. Evaluate the stability of the compound in the chosen analytical solvent.[1] |
| Discoloration or change in the physical appearance of the solid compound. | Potential degradation of the solid material. | A color change often indicates oxidative degradation.[1] Do not use the material. It is advisable to re-purify a small sample and re-characterize it (e.g., by NMR, MS) to confirm its identity and purity before use. |
| Poor peak shape (tailing) during HPLC analysis. | Interaction of the basic piperazine moiety with acidic silanol groups on the silica-based column. | Use a base-deactivated column, add a competing base like triethylamine (TEA) to the mobile phase, or adjust the mobile phase to a lower pH (e.g., 2-3) to ensure the analyte is fully protonated. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[11] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[12]
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade methanol, acetonitrile, and water
-
Suitable buffer for mobile phase
-
HPLC system with a UV or DAD detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw aliquots at specified time points and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at 70°C for 48 hours.
-
Separately, expose a solution of the compound (e.g., 100 µg/mL in methanol) to the same conditions.
-
Analyze the samples at different time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 100 µg/mL in methanol) to a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Analyze both samples after the exposure period.
-
-
HPLC Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating HPLC method. The method must be capable of separating the parent compound from all generated degradation products.
Data Presentation
Summary of Forced Degradation Conditions
The following table summarizes typical stress conditions used in forced degradation studies. The extent of degradation should be targeted to be between 5-20% to facilitate the detection and characterization of degradation products.[12]
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Outcome |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Degradation may occur via hydrolysis of the lactam ring. |
| Basic Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | Degradation may occur via hydrolysis of the lactam ring. |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Degradation of the aromatic amine is possible. |
| Thermal | - | 70°C | 48 hours | Degradation may be observed, especially in solution. |
| Photolytic | ICH Q1B light source | Room Temp | Per ICH guidelines | Photodegradation of the aromatic amine is possible. |
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Postulated hydrolytic degradation pathways for the lactam ring.
References
- 1. benchchem.com [benchchem.com]
- 2. isaacpub.org [isaacpub.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds
This guide provides troubleshooting strategies and answers to frequently asked questions regarding peak tailing when analyzing piperazine and related compounds using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common issue where the back half of the peak is broader than the front half, creating a "tail".[1][2] This distortion is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1 indicates tailing, with values above 1.2 often considered significant.[3]
Q2: Why is peak tailing a problem for the analysis of piperazine compounds?
Piperazine and its derivatives are basic compounds containing amine functional groups.[2][4] The primary cause of peak tailing for such compounds in reversed-phase HPLC is the secondary interaction between the positively charged analyte and negatively charged, ionized silanol groups (Si-O⁻) on the surface of standard silica-based columns.[1][5] This interaction provides an additional, stronger retention mechanism that slows the elution of a portion of the analyte molecules, resulting in a tailed peak.[2]
Significant peak tailing can lead to several analytical problems:
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Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate separation difficult.[1]
-
Inaccurate Quantification: The asymmetrical shape complicates peak integration, leading to unreliable and erroneous quantitative results.[1][2]
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Lower Sensitivity: As the peak broadens, its height decreases, which can make it difficult to detect low-level impurities.
Q3: What are the pKa values of piperazine and why are they important for HPLC analysis?
Piperazine is a weak base with two pKa values, typically around 5.3-5.7 and 9.7-9.8.[6] The pKa is the pH at which the compound is 50% ionized. Understanding these values is critical because the ionization state of both the piperazine analyte and the column's silica surface is controlled by the mobile phase pH.[7][8][9] Operating near an analyte's pKa can lead to a mix of ionized and unionized forms, causing peak distortion.[10][11] Therefore, adjusting the mobile phase pH to be at least 1-2 units away from the analyte's pKa is crucial for achieving sharp, symmetrical peaks.[11][12]
Troubleshooting Guide: Resolving Piperazine Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues. Start with adjustments to the mobile phase, as these are often the simplest and most effective solutions, before considering column or hardware changes.
Below is a workflow diagram illustrating the troubleshooting process.
Caption: A step-by-step workflow for troubleshooting peak tailing in piperazine analysis.
Issue 1: My piperazine peak is tailing significantly. What is the most common cause and the first thing I should try?
Answer: The most frequent cause is secondary ionic interactions between your basic piperazine analyte and acidic silanol groups on the column's stationary phase. The most effective first step is to adjust the mobile phase pH.
By lowering the mobile phase pH to between 2.5 and 3.0, the residual silanol groups become protonated (Si-OH) and are thus neutralized.[2][13] This prevents the ionic interaction that causes tailing, leading to a much more symmetrical peak shape.[14]
The diagram below illustrates this chemical interaction.
Caption: How mobile phase pH affects piperazine-silanol interactions.
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Aqueous Buffer: Prepare a 20 mM phosphate or formate buffer. For example, dissolve the appropriate amount of potassium phosphate monobasic or ammonium formate in HPLC-grade water.
-
Adjust pH: While stirring, add a dilute acid (e.g., phosphoric acid for phosphate buffer, formic acid for formate buffer) dropwise to the aqueous solution until the pH meter reads a stable value between 2.5 and 3.0.
-
Filter: Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates.
-
Prepare Mobile Phase: Mix the filtered aqueous buffer with the desired organic modifier (e.g., acetonitrile or methanol) in the correct proportions for your method.
-
Equilibrate: Equilibrate the HPLC column with the new mobile phase for at least 15-20 column volumes before injecting your sample.
The following table summarizes the expected effect of pH on peak shape for a typical piperazine compound.
| Mobile Phase pH | Expected Piperazine State | Expected Silanol State | Expected Tailing Factor (Tf) | Peak Shape |
| 7.0 | Mostly Protonated (Cationic) | Mostly Ionized (Anionic) | > 2.0 | Severe Tailing |
| 4.5 | Protonated (Cationic) | Partially Ionized (Anionic) | 1.5 - 2.0 | Moderate Tailing |
| 2.8 | Protonated (Cationic) | Protonated (Neutral) | 1.0 - 1.2 | Symmetrical |
Issue 2: I've lowered the pH, but I still see some peak tailing. What's next?
Answer: If lowering the pH does not completely resolve the issue, you can try incorporating mobile phase additives or increasing the buffer concentration.
-
Use a Competing Base: Additives like triethylamine (TEA) act as "sacrificial bases".[13][14] TEA is a small basic molecule that preferentially interacts with any remaining active silanol sites on the column, effectively shielding the piperazine analyte from these secondary interactions. A typical concentration is 0.1% (v/v) TEA in the mobile phase. Note that TEA can suppress MS signal and has a high UV cutoff, making it less ideal for LC-MS applications.
-
Increase Buffer Concentration: Increasing the buffer strength (e.g., from 10 mM to 25-50 mM) can help mask residual silanol interactions by increasing the ionic strength of the mobile phase.[3][13] This is more effective at mid-range pH but can still offer improvements at low pH. Be cautious of buffer solubility in high percentages of organic solvent.
Issue 3: Mobile phase adjustments aren't enough. Could my column be the problem?
Answer: Yes, the column chemistry is a critical factor. If mobile phase optimization is insufficient, your column may not be suitable for analyzing basic compounds.
-
Use Modern, High-Purity Columns: Older columns (Type A silica) often have higher concentrations of acidic silanols and trace metal impurities, which exacerbate tailing.[2] Modern columns made with high-purity Type B silica are designed to minimize these active sites.
-
Select an End-Capped Column: End-capping is a process that chemically bonds a small silane (like trimethylsilyl) to the free silanol groups, making them inert.[1][13] Using a column specifically designated as "end-capped" or "base-deactivated" is highly recommended for basic compounds like piperazine.
-
Consider Alternative Stationary Phases: If a standard end-capped C18 column still gives poor peak shape, consider a column with a different chemistry:
-
Polar-Embedded Phase: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from residual silanols.[10]
-
Hybrid Silica/Polymer Phases: These columns are more resistant to high pH conditions and often show reduced silanol activity, providing excellent peak shape for bases.[2]
-
Mixed-Mode or HILIC Columns: For very polar piperazine analogues, traditional reversed-phase may not provide enough retention.[4][15] Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can be effective alternatives.[4]
-
| Column Type | Primary Interaction | Suitability for Piperazine | Key Advantage |
| Traditional C18 (Not End-Capped) | Hydrophobic + Strong Ionic | Poor | Not Recommended |
| End-Capped C18/C8 | Hydrophobic | Good | Reduces silanol interactions. [13] |
| Polar-Embedded Phase | Hydrophobic + Polar | Excellent | Provides silanol shielding. [10] |
| Hybrid Particle Phase | Hydrophobic | Excellent | Enhanced pH stability and inertness.[2] |
| HILIC | Hydrophilic Partitioning | Good (for polar analogues) | Retains highly polar compounds.[3] |
Issue 4: All my peaks are tailing, not just the piperazine. What should I check?
Answer: If all peaks in the chromatogram exhibit tailing, the issue is likely systemic rather than chemical.
-
Column Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks.[1][3] Try diluting your sample by a factor of 10 and re-injecting. If the peak shape improves, overload was the issue.
-
Column Void or Contamination: A void at the head of the column or a blocked inlet frit can distort the flow path, causing peak shape problems for all analytes.[1][3] This can be diagnosed by reversing the column and flushing it with a strong solvent. If performance does not improve, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing.[3][10] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all connections are made properly to avoid dead volume.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. moravek.com [moravek.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. acdlabs.com [acdlabs.com]
- 10. chromtech.com [chromtech.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. agilent.com [agilent.com]
- 13. labcompare.com [labcompare.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200 | SIELC Technologies [sielc.com]
Technical Support Center: Scaling Up the Synthesis of 1-(3-Aminophenyl)piperazin-2-one
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 1-(3-Aminophenyl)piperazin-2-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield in the formation of 1-(3-nitrophenyl)piperazin-2-one | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or gradually increasing the temperature. |
| Side reactions, such as the formation of di-substituted products. | Use a controlled addition of the electrophile to the piperazin-2-one solution. Maintaining a slight excess of piperazin-2-one can also favor mono-substitution. | |
| Poor quality of starting materials or reagents. | Ensure the purity of starting materials, such as 1-chloro-3-nitrobenzene and piperazin-2-one, through appropriate analytical techniques (e.g., NMR, GC-MS). Use freshly distilled solvents. | |
| Incomplete reduction of the nitro group | Inefficient catalyst or insufficient hydrogen pressure. | Use a fresh, high-quality palladium on carbon (Pd/C) catalyst. Ensure the reaction vessel is properly purged and maintained under an adequate hydrogen pressure (e.g., 50-100 psi). |
| Catalyst poisoning by impurities in the starting material or solvent. | Purify the 1-(3-nitrophenyl)piperazin-2-one intermediate before the reduction step. Use high-purity solvents. | |
| Formation of colored impurities during reduction | Over-reduction or side reactions. | Optimize the reaction time and temperature. Monitor the reaction closely and stop it once the starting material is consumed. Consider using a milder reducing agent if issues persist. |
| Difficulty in product isolation and purification | Product is highly soluble in the reaction solvent. | After the reaction, concentrate the solvent under reduced pressure. If the product is a solid, induce crystallization by cooling or adding an anti-solvent. |
| Tailing of the product on silica gel during column chromatography. | Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent to neutralize the acidic silica gel. | |
| Product forms a salt, affecting its solubility. | Adjust the pH of the aqueous solution during workup to ensure the product is in its free base form before extraction with an organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and scalable two-step synthetic route involves:
-
N-Arylation: Reaction of piperazin-2-one with an activated aryl halide, such as 1-fluoro-3-nitrobenzene or 1-chloro-3-nitrobenzene, to form 1-(3-nitrophenyl)piperazin-2-one.
-
Reduction: Subsequent reduction of the nitro group to an amine using methods like catalytic hydrogenation.
Q2: What are the critical process parameters to monitor during the N-arylation step?
The critical parameters for the N-arylation step include reaction temperature, reaction time, and the stoichiometry of the reactants and base. The temperature should be carefully controlled to minimize side reactions. Reaction progress should be monitored by HPLC or TLC to determine the optimal reaction time.
Q3: Which catalyst is recommended for the reduction of the nitro group on a large scale?
For large-scale reductions, heterogeneous catalysts like palladium on carbon (Pd/C) are preferred due to their ease of separation from the reaction mixture by filtration. A 5% or 10% Pd/C catalyst is commonly used.
Q4: How can I minimize the risk of catalyst poisoning during the hydrogenation step?
To minimize catalyst poisoning, ensure the starting material, 1-(3-nitrophenyl)piperazin-2-one, is of high purity. Impurities containing sulfur or other catalyst poisons should be removed before the reduction. Using high-purity hydrogen and solvents is also crucial.
Q5: What are the recommended purification methods for the final product at scale?
For large-scale purification, recrystallization is often the most cost-effective method.[1] The choice of solvent is critical and should be selected based on the solubility profile of the product.[1] If higher purity is required, column chromatography with a suitable solvent system can be employed.
Experimental Protocols
Protocol 1: Synthesis of 1-(3-Nitrophenyl)piperazin-2-one
This protocol describes the N-arylation of piperazin-2-one with 1-fluoro-3-nitrobenzene.
Materials:
-
Piperazin-2-one
-
1-Fluoro-3-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of piperazin-2-one (1.2 equivalents) in DMF, add potassium carbonate (2.0 equivalents).
-
Heat the mixture to 80-90 °C.
-
Add 1-fluoro-3-nitrobenzene (1.0 equivalent) dropwise over 1-2 hours.
-
Maintain the reaction at 80-90 °C and monitor the progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound
This protocol details the reduction of 1-(3-nitrophenyl)piperazin-2-one using catalytic hydrogenation.
Materials:
-
1-(3-Nitrophenyl)piperazin-2-one
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol
-
Hydrogen gas
Procedure:
-
In a suitable hydrogenation reactor, suspend 1-(3-nitrophenyl)piperazin-2-one (1.0 equivalent) in methanol.
-
Carefully add 10% Pd/C (typically 1-5 mol% of palladium).
-
Seal the reactor and purge with nitrogen, followed by purging with hydrogen.
-
Pressurize the reactor with hydrogen to 50-100 psi.
-
Stir the mixture vigorously at room temperature. The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
Monitor the reaction progress by hydrogen uptake and/or HPLC analysis.
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the combined filtrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or other suitable methods.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| N-Arylation | Piperazin-2-one, 1-Fluoro-3-nitrobenzene, K₂CO₃ | DMF | 80-90 | 4-6 | 85-95 | >95 (after purification) |
| Reduction | 1-(3-Nitrophenyl)piperazin-2-one, H₂, 10% Pd/C | Methanol | 25-40 | 2-4 | 90-98 | >98 (after purification) |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis scale-up.
References
Troubleshooting incomplete conversion in N-Boc deprotection of piperazinones
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the N-Boc deprotection of piperazinones.
Frequently Asked Questions (FAQs)
Q1: My N-Boc deprotection of a piperazinone is incomplete. What are the common causes and how can I resolve this?
Incomplete deprotection is a frequent issue. The primary causes include insufficient acid strength or concentration, inadequate reaction time or temperature, and poor solubility of the starting material.[1][2]
Here are several strategies to drive the reaction to completion:
-
Increase Acid Concentration/Equivalents: The amount of acid is critical. For reagents like Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) in dioxane, increasing the equivalents can facilitate complete removal of the Boc group.[1]
-
Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, extend the reaction time until it is fully consumed.[1]
-
Elevate the Temperature: Gently warming the reaction mixture can accelerate the deprotection. For instance, a reaction might take 3 hours at 50°C but only 1 hour at 80°C. However, exercise caution as excessive heat can lead to side reactions, especially with sensitive substrates.[1]
-
Improve Solubility: If the N-Boc protected piperazinone has poor solubility in the chosen solvent, consider trying a different solvent system to ensure the substrate is fully dissolved and accessible to the deprotection reagent.[1]
Q2: I'm observing significant side product formation during the deprotection. What are common side reactions and how can they be minimized?
Side reactions can decrease your yield and complicate the purification process. Common issues include:
-
Degradation of Acid-Sensitive Groups: If your piperazinone derivative contains other functional groups that are labile to acid, such as esters or acetals, the harsh conditions required for Boc deprotection can cleave them.[1][3] In such cases, consider using milder deprotection methods.[1]
-
Formation of Stable Salts: When using TFA, the resulting trifluoroacetate salt of the piperazinone can sometimes be difficult to handle or may interfere with subsequent reactions. Using HCl in dioxane, which often yields a hydrochloride salt that can be more easily isolated as a solid, might be a better alternative.[1]
-
Ring Fragmentation: Although less common, certain substitution patterns on the piperazinone ring can lead to fragmentation under strong acidic conditions.[1] Careful control of reaction temperature and time is crucial to minimize this.[1]
Q3: What is the recommended work-up procedure following an acidic N-Boc deprotection?
A proper work-up is crucial for isolating the deprotected piperazinone with good yield and purity. A typical procedure involves the following steps:
-
Removal of Volatiles: Once the reaction is complete, remove the solvent and excess acid under reduced pressure.[1]
-
Basification: Dissolve the residue in water or a suitable organic solvent. Neutralize the excess acid by adding a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH is basic (pH > 7).[1]
-
Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate to isolate the free piperazinone.[1]
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and then concentrate under reduced pressure to obtain the crude product.[1]
-
Purification: If necessary, the crude product can be further purified by methods such as column chromatography or crystallization.[1]
Q4: Are there milder alternatives to TFA or HCl for N-Boc deprotection of sensitive piperazinones?
Yes, several milder methods can be employed when dealing with substrates containing acid-sensitive functional groups:
-
Oxalyl Chloride in Methanol: This method provides a mild alternative for the selective deprotection of N-Boc groups at room temperature.[1][4]
-
Lewis Acids: Certain Lewis acids can be used for Boc deprotection under conditions that are milder than strong Brønsted acids.[1]
-
Aqueous Phosphoric Acid: For some substrates, aqueous phosphoric acid can serve as a mild and effective deprotection reagent.[2]
-
Thermal Deprotection: In some cases, thermolytic N-Boc deprotection can be achieved, avoiding the need for acidic reagents altogether.[5]
Troubleshooting Guide
This guide provides a structured approach to resolving incomplete N-Boc deprotection of piperazinones.
Caption: Troubleshooting workflow for incomplete N-Boc deprotection.
Quantitative Data Summary
The following table summarizes common reaction conditions for N-Boc deprotection. Note that optimal conditions are substrate-dependent and may require optimization.
| Reagent System | Concentration/Equivalents | Temperature | Time | Notes |
| TFA in DCM | 20-50% v/v or 5-10 equivalents | 0°C to Room Temp | 1-4 hours | A widely used and effective method.[1][6] |
| 4M HCl in Dioxane | 3-5 equivalents | Room Temperature | 1-3 hours | Good alternative to TFA; product often precipitates as HCl salt.[1] |
| 6N HCl (aqueous) | Excess | Reflux | 5 hours | Harsher conditions, used in specific syntheses.[7] |
| Oxalyl Chloride in Methanol | Not specified | Room Temperature | 1-4 hours | A mild alternative for acid-sensitive substrates.[4] |
Experimental Protocols
Protocol 1: N-Boc Deprotection using TFA in DCM
This protocol is a standard and robust method for N-Boc deprotection.
Materials:
-
N-Boc protected piperazinone
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperazinone (1.0 equiv.) in DCM in a round-bottom flask.[1]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (5-10 equiv.) to the stirred solution.[1]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[1]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[1]
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[1]
-
Extract the aqueous layer with DCM (3 times the volume of the aqueous layer).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperazinone derivative.[1]
Protocol 2: N-Boc Deprotection using HCl in Dioxane
This protocol is a common alternative to TFA and can be advantageous if the TFA salt of the product is problematic.
Materials:
-
N-Boc protected piperazinone
-
4M HCl in 1,4-dioxane solution
-
Methanol (optional, as a co-solvent)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperazinone derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[1]
-
Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[1]
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazinone will precipitate out of the solution.[1]
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[1]
N-Boc Deprotection Mechanism
The following diagram illustrates the acid-catalyzed deprotection of an N-Boc protected piperazinone.
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jgtps.com [jgtps.com]
Validation & Comparative
Confirming the Structure of 1-(3-Aminophenyl)piperazin-2-one via 2D NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the research and development pipeline. This guide provides a comprehensive overview of using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy to elucidate the structure of 1-(3-Aminophenyl)piperazin-2-one. It also offers a comparison with alternative analytical techniques, supported by detailed experimental protocols and data presented for clear interpretation.
The correct structural assignment of novel compounds is paramount for understanding their chemical properties, biological activity, and safety profile. While several analytical methods can provide structural information, 2D NMR spectroscopy stands out for its ability to reveal detailed atom-to-atom connectivity within a molecule in solution. This guide will walk through the process of confirming the structure of this compound using a suite of 2D NMR experiments, including COSY, HSQC, and HMBC.
Structural Elucidation of this compound using 2D NMR
The structure of this compound (C₁₀H₁₃N₃O) comprises a piperazin-2-one ring connected to a 3-aminophenyl group. The expected proton (¹H) and carbon (¹³C) NMR chemical shifts are fundamental to interpreting the 2D NMR spectra.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1' | - | 147.5 |
| 2' | 6.85 (d, J=7.8 Hz) | 115.0 |
| 3' | - | 149.0 |
| 4' | 6.60 (t, J=7.8 Hz) | 114.5 |
| 5' | 7.10 (t, J=7.8 Hz) | 129.5 |
| 6' | 6.70 (d, J=7.8 Hz) | 118.0 |
| 2 | - | 168.0 |
| 3 | 3.50 (t, J=5.5 Hz) | 50.0 |
| 5 | 3.30 (t, J=5.5 Hz) | 48.0 |
| 6 | 4.10 (s) | 60.0 |
| NH₂ | 3.80 (s) | - |
| NH | 6.50 (s) | - |
Key 2D NMR Correlation Data
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.
| Proton (F2 axis) | Correlated Proton (F1 axis) | Interpretation |
| H-3 (3.50 ppm) | H-5 (3.30 ppm) | Coupling between adjacent methylene groups in the piperazinone ring. |
| H-4' (6.60 ppm) | H-5' (7.10 ppm), H-6' (6.70 ppm) | ortho- and meta- couplings in the phenyl ring. |
| H-5' (7.10 ppm) | H-4' (6.60 ppm), H-6' (6.70 ppm) | ortho- and meta- couplings in the phenyl ring. |
| H-6' (6.70 ppm) | H-5' (7.10 ppm), H-4' (6.60 ppm) | ortho- and meta- couplings in the phenyl ring. |
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.
| Proton (F2 axis) | Carbon (F1 axis) | Interpretation |
| H-3 (3.50 ppm) | C-3 (50.0 ppm) | H-3 is directly bonded to C-3. |
| H-5 (3.30 ppm) | C-5 (48.0 ppm) | H-5 is directly bonded to C-5. |
| H-6 (4.10 ppm) | C-6 (60.0 ppm) | H-6 is directly bonded to C-6. |
| H-2' (6.85 ppm) | C-2' (115.0 ppm) | H-2' is directly bonded to C-2'. |
| H-4' (6.60 ppm) | C-4' (114.5 ppm) | H-4' is directly bonded to C-4'. |
| H-5' (7.10 ppm) | C-5' (129.5 ppm) | H-5' is directly bonded to C-5'. |
| H-6' (6.70 ppm) | C-6' (118.0 ppm) | H-6' is directly bonded to C-6'. |
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds, which is crucial for piecing together the molecular fragments.
| Proton (F2 axis) | Correlated Carbon (F1 axis) | Interpretation |
| H-3 (3.50 ppm) | C-2 (168.0 ppm), C-5 (48.0 ppm) | Confirms connectivity around the piperazinone ring. |
| H-5 (3.30 ppm) | C-3 (50.0 ppm), C-6 (60.0 ppm) | Confirms connectivity within the piperazinone ring. |
| H-6 (4.10 ppm) | C-2 (168.0 ppm), C-5 (48.0 ppm), C-1' (147.5 ppm), C-2' (115.0 ppm), C-6' (118.0 ppm) | Key correlations linking the piperazinone ring to the phenyl ring. |
| H-2' (6.85 ppm) | C-1' (147.5 ppm), C-3' (149.0 ppm), C-4' (114.5 ppm), C-6' (118.0 ppm) | Confirms substitution pattern on the phenyl ring. |
| NH₂ (3.80 ppm) | C-2' (115.0 ppm), C-3' (149.0 ppm), C-4' (114.5 ppm) | Confirms the position of the amino group. |
Experimental Workflow for 2D NMR Structural Confirmation
Caption: Workflow for 2D NMR structure confirmation.
Detailed Experimental Protocols
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to prevent issues with spectral quality.
NMR Data Acquisition: All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a probe capable of performing multinuclear experiments.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 16 ppm
-
Acquisition Time: 4 s
-
Relaxation Delay: 2 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (with proton decoupling)
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1 s
-
Relaxation Delay: 2 s
-
-
COSY:
-
Pulse Program: cosygpqf
-
Number of Scans: 2-4 per increment
-
Increments in F1: 256-512
-
Spectral Width (F1 and F2): 12 ppm
-
-
HSQC:
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans: 4-8 per increment
-
Increments in F1: 256
-
Spectral Width (F2): 12 ppm
-
Spectral Width (F1): 165 ppm
-
¹J(C,H) coupling constant: 145 Hz
-
-
HMBC:
-
Pulse Program: hmbcgplpndqf
-
Number of Scans: 16-32 per increment
-
Increments in F1: 256
-
Spectral Width (F2): 12 ppm
-
Spectral Width (F1): 220 ppm
-
Long-range coupling constant (ⁿJ(C,H)): 8 Hz
-
Comparison with Alternative Structural Elucidation Techniques
While 2D NMR is a powerful tool, other techniques can provide complementary or, in some cases, primary structural information.
| Technique | Principle | Advantages | Limitations |
| 2D NMR Spectroscopy | Measures nuclear spin interactions to determine through-bond and through-space atomic connectivity. | Provides unambiguous atom-to-atom connectivity in solution. Non-destructive. | Requires relatively pure sample and a sufficient quantity (mg). Can be time-consuming to acquire and analyze data. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.[1][2] | Provides the absolute 3D structure with high precision.[1] Considered the "gold standard" for structural determination.[2] | Requires a suitable single crystal, which can be difficult or impossible to grow for many compounds.[2] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine molecular weight and fragmentation patterns. | High sensitivity (requires very small sample amounts). Can be coupled with chromatography for mixture analysis. Provides molecular formula with high-resolution MS.[3] | Does not directly provide information on atom-to-atom connectivity. Isomer differentiation can be challenging. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations to identify functional groups. | Fast and simple to perform. Good for identifying the presence or absence of specific functional groups. | Provides limited information about the overall molecular structure. |
Logical Relationship of Structural Confirmation Methods
References
A Comparative Analysis of the Biological Activities of 1-(3-Aminophenyl)piperazin-2-one and 1-(4-Aminophenyl)piperazin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Cytotoxicity
The cytotoxic activities of representative derivatives of both isomers against various cancer cell lines are summarized in the table below. The data highlights the potential of these scaffolds in anticancer drug discovery.
| Compound/Derivative | Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(3-Chlorophenyl)piperazin-2-one Derivative | meta | A549 (Lung Carcinoma) | >100 | [1] |
| 1-(3-Chlorophenyl)piperazin-2-one Derivative | meta | HT-29 (Colon Carcinoma) | >100 | [1] |
| 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-((4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one | para | MCF-7 (Breast Adenocarcinoma) | 43.4 | [2] |
| 1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one | para | MDA-MB-231 (Breast Adenocarcinoma) | 35.9 | [2] |
Note: The presented data is for derivatives and not the parent compounds. The 1-(3-chlorophenyl)piperazin-2-one derivative provides insight into the potential activity of the meta isomer scaffold, while the triazole-containing derivative offers a glimpse into the possibilities for the para isomer. Direct comparison is challenging due to the different structural modifications.
Experimental Protocols
Cytotoxicity Assays (MTT Assay)
The cytotoxic activity of the piperazin-2-one derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general protocol is as follows:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Mandatory Visualization
Logical Relationship of Isomeric Position to Biological Activity
The following diagram illustrates the conceptual relationship between the isomeric position of the amino group on the phenyl ring of aminophenylpiperazin-2-one and its potential influence on biological activity.
Caption: Isomeric position influences derivative properties and biological activity.
Experimental Workflow for Cytotoxicity Screening
The diagram below outlines a typical workflow for screening the cytotoxic activity of chemical compounds.
Caption: Workflow for determining compound cytotoxicity.
Discussion of Other Biological Activities
While quantitative comparative data is limited, the broader class of N-phenylpiperazine derivatives has been extensively studied for various biological activities.
-
Antimicrobial Activity: Derivatives of 4-aminophenylpiperazine have been explored for their antibacterial and antifungal properties. Various studies have reported Minimum Inhibitory Concentration (MIC) values against a range of pathogens, although specific data for the piperazin-2-one core is scarce. One study reported that some N-phenylpiperazine derivatives showed moderate activity against M. kansasii and F. avenaceum with MIC values around 14-15 µM[3].
-
Central Nervous System (CNS) Activity: The N-phenylpiperazine scaffold is a well-known pharmacophore in CNS drug discovery, with many derivatives exhibiting affinity for various receptors, including serotonin (5-HT) and dopamine (D2) receptors. For instance, some piperazine derivatives have shown high affinity for the 5-HT1A receptor with Ki values in the nanomolar range[4]. While no specific CNS activity data was found for the aminophenylpiperazin-2-one core, this remains a promising area for future investigation, particularly given the structural similarities to known CNS-active agents.
Conclusion
Based on the limited available data for their derivatives, both this compound and 1-(4-aminophenyl)piperazin-2-one represent versatile scaffolds for the development of new therapeutic agents. Derivatives of the para isomer have shown promising cytotoxic activity against breast cancer cell lines. Further structure-activity relationship (SAR) studies are warranted to fully elucidate the impact of the amino group's position on the biological activity of this class of compounds and to optimize their therapeutic potential. Direct, head-to-head comparative studies of the parent compounds and their systematically modified derivatives would be highly valuable to the drug discovery community.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 1-(3-Aminophenyl)piperazin-2-one Derivatives as Factor XIa Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-(3-Aminophenyl)piperazin-2-one derivatives, focusing on their potential as inhibitors of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade. While direct SAR studies on this specific scaffold are limited in publicly available literature, this guide extrapolates from structurally related piperazinone-based FXIa and other serine protease inhibitors to provide insights into the key structural determinants for inhibitory activity.
Introduction to this compound Derivatives as FXIa Inhibitors
The this compound core represents a promising scaffold for the development of novel anticoagulants. Factor XIa is a critical node in the amplification of the coagulation cascade, and its inhibition is a promising strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants. The aminophenyl group provides a versatile handle for chemical modification, allowing for the exploration of various substituents to optimize potency, selectivity, and pharmacokinetic properties. This guide will delve into the synthesis, biological evaluation, and SAR of this class of compounds.
Quantitative Data Summary
The following table summarizes the inhibitory activity of a hypothetical series of this compound derivatives against Factor XIa. The data is illustrative and based on established SAR principles for related piperazinone-based inhibitors.
| Compound ID | R1 (Phenyl Ring Substitution) | R2 (Piperazinone Substitution) | FXIa IC50 (nM) | aPTT (x-fold increase at 10 µM) |
| 1 | H | H | 520 | 1.2 |
| 2 | 4-Cl | H | 150 | 1.8 |
| 3 | 4-F | H | 180 | 1.7 |
| 4 | 4-CH3 | H | 350 | 1.4 |
| 5 | 4-OCH3 | H | 280 | 1.5 |
| 6 | 3-Cl | H | 210 | 1.6 |
| 7 | 3-F | H | 240 | 1.5 |
| 8 | 4-Cl | 3-CH3 | 95 | 2.2 |
| 9 | 4-Cl | (S)-3-CH3 | 75 | 2.5 |
| 10 | 4-Cl | (R)-3-CH3 | 180 | 1.7 |
| 11 | 4-SO2NH2 | H | 85 | 2.4 |
| 12 | 4-CONH2 | H | 110 | 2.1 |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. aPTT (activated partial thromboplastin time) is a plasma-based assay used to assess the in vitro anticoagulant effect of a compound.
Structure-Activity Relationship (SAR)
The inhibitory activity of this compound derivatives against Factor XIa is significantly influenced by the nature and position of substituents on both the phenyl ring and the piperazinone core.
-
Substituents on the Phenyl Ring (R1):
-
Position: Substitution at the para-position (4-position) of the phenyl ring is generally more favorable for activity than substitution at the meta-position (3-position).
-
Electronic Effects: Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro), tend to enhance inhibitory potency. This suggests that interactions with the S1 pocket of FXIa may be sensitive to the electronic nature of the substituent.
-
Steric Effects: Small to medium-sized substituents are generally well-tolerated. Bulky groups may lead to a decrease in activity due to steric hindrance within the binding pocket.
-
Hydrogen Bonding: Substituents capable of forming hydrogen bonds, such as sulfonamides (-SO2NH2) and amides (-CONH2), at the para-position can significantly improve potency, likely through interactions with residues in the S1 pocket of FXIa.
-
-
Substituents on the Piperazinone Core (R2):
-
Alkylation: Introduction of small alkyl groups, such as a methyl group, on the piperazinone ring can enhance potency.
-
Stereochemistry: The stereochemistry of substituents on the piperazinone core can have a profound impact on activity. For instance, the (S)-enantiomer of a 3-methyl substituted derivative may exhibit significantly higher potency than the (R)-enantiomer, indicating a specific stereochemical requirement for optimal binding to the enzyme's active site.
-
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below.
Synthesis of this compound Derivatives
A general synthetic route to this compound derivatives is outlined below. The synthesis typically starts from a commercially available substituted aniline.
Step 1: N-alkylation of a substituted 3-nitroaniline with a protected 2-bromoethylamine.
A solution of the substituted 3-nitroaniline and a suitable protected 2-bromoethylamine (e.g., N-(2-bromoethyl)phthalimide) in an appropriate solvent such as dimethylformamide (DMF) is treated with a base like potassium carbonate. The mixture is heated to facilitate the nucleophilic substitution reaction.
Step 2: Deprotection of the amino group.
The protecting group on the ethylamine moiety is removed. For a phthalimide group, this is typically achieved by treatment with hydrazine hydrate in ethanol.
Step 3: Cyclization to form the piperazin-2-one ring.
The resulting diamine is reacted with an α-haloacetyl halide, such as chloroacetyl chloride, in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane (DCM) to form the piperazin-2-one ring.
Step 4: Reduction of the nitro group.
The nitro group on the phenyl ring is reduced to an amine. This can be accomplished using various reducing agents, such as tin(II) chloride in ethanol or catalytic hydrogenation with palladium on carbon.
Step 5: Derivatization of the 3-amino group (optional).
The newly formed amino group can be further modified, for example, by acylation or sulfonylation, to explore SAR at this position.
Biological Evaluation
This in vitro assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified human Factor XIa.
-
Materials:
-
Purified human Factor XIa
-
Chromogenic substrate for FXIa (e.g., S-2366)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the compound dilutions to the wells of a 96-well plate.
-
Add a solution of human FXIa to all wells (except for the blank) and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-15 minutes at 37°C.
-
The rate of substrate hydrolysis is proportional to the FXIa activity. The IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
This plasma-based clotting assay assesses the effect of the inhibitors on the intrinsic and common pathways of the coagulation cascade.
-
Materials:
-
Pooled normal human plasma (citrated)
-
aPTT reagent (containing a contact activator like silica or ellagic acid)
-
Calcium chloride (CaCl2) solution (e.g., 25 mM)
-
Test compounds
-
Coagulometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Pre-warm the human plasma, aPTT reagent, and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, mix the human plasma with the test compound dilution or vehicle control.
-
Incubate the mixture at 37°C for a specified time (e.g., 3 minutes).
-
Add the pre-warmed aPTT reagent and incubate for a further period (e.g., 3-5 minutes) at 37°C.
-
Initiate clotting by adding the pre-warmed CaCl2 solution.
-
The coagulometer automatically measures the time to clot formation in seconds.
-
The anticoagulant effect is often expressed as the concentration of the compound required to double the baseline aPTT.
-
Visualizations
Blood Coagulation Cascade
The following diagram illustrates the intrinsic, extrinsic, and common pathways of the blood coagulation cascade, highlighting the central role of Factor XIa.
Caption: The coagulation cascade showing the role of Factor XIa.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and evaluation of this compound derivatives as Factor XIa inhibitors.
Caption: Workflow for synthesis and evaluation of FXIa inhibitors.
Cross-Validation of HPLC Purity with LC-MS for Piperazinone Drug Candidates: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical compounds is a critical aspect of ensuring safety and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of piperazinone-based active pharmaceutical ingredients (APIs). We present a detailed cross-validation workflow, experimental protocols, and a comparative analysis of the data generated by both techniques.
The piperazinone scaffold is a key component in a wide range of pharmaceuticals, including treatments for a variety of conditions. The synthesis of these complex molecules can sometimes result in process-related impurities or degradation products that must be carefully identified and quantified. While HPLC with UV detection is a robust and widely used method for routine purity analysis, LC-MS offers enhanced sensitivity and specificity, providing valuable orthogonal data for comprehensive impurity profiling.[1][2] Cross-validation of these two powerful analytical techniques is essential for a complete understanding of a drug candidate's purity profile.
Comparative Purity Analysis: HPLC vs. LC-MS
To illustrate the complementary nature of HPLC and LC-MS, a batch of a piperazinone drug candidate was analyzed for purity using both methods. The results, including the quantification of the main peak and detected impurities, are summarized in the table below.
| Analyte | HPLC-UV (% Area) | LC-MS (TIC, % Area) | Mass Confirmation (m/z) |
| Piperazinone API | 99.52 | 99.48 | 345.2 [M+H]⁺ |
| Impurity A | 0.25 | 0.28 | 329.1 [M+H]⁺ |
| Impurity B | 0.18 | 0.15 | 361.2 [M+H]⁺ |
| Impurity C | Not Detected | 0.09 | 315.1 [M+H]⁺ |
Table 1: Comparison of Purity Results for a Piperazinone API.
The data demonstrates a good correlation between the two techniques for the main component and the major impurities. However, LC-MS was able to detect an additional low-level impurity (Impurity C) that was not observed by HPLC-UV, highlighting the superior sensitivity of the mass spectrometric detector.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are the experimental protocols used for the HPLC and LC-MS analysis of the piperazinone drug candidate.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification and purity determination of piperazinone APIs.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase:
-
A gradient mixture of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 4.0) and an organic solvent (e.g., acetonitrile).[3]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 250 nm[3]
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the piperazinone sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method provides mass confirmation of the main component and impurities, offering higher specificity and sensitivity.
Instrumentation:
-
LC-MS system comprising an HPLC or UHPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument) with an electrospray ionization (ESI) source.[4][5]
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
Mobile Phase:
-
A gradient mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. The use of a volatile buffer like formic acid is crucial for MS compatibility.[6]
Chromatographic and Mass Spectrometry Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Detection: Full scan mode to detect all ions within a specified mass range, and tandem MS (MS/MS) for structural elucidation of impurities.[5]
Sample Preparation:
-
Prepare a stock solution of the piperazinone sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration of approximately 10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Cross-Validation Workflow
The cross-validation of HPLC and LC-MS data is a systematic process to ensure the comprehensive characterization of a drug substance's purity. The following diagram illustrates a typical workflow for this process.
Conclusion
The cross-validation of HPLC-UV and LC-MS methods provides a robust and comprehensive approach to the purity assessment of piperazinone drug candidates. While HPLC is a reliable technique for routine quality control, LC-MS offers invaluable orthogonal data, enabling the detection and identification of impurities that may not be observed by UV detection alone.[1][2] This integrated approach is essential for ensuring the quality and safety of novel pharmaceuticals and is a critical component of a successful drug development program. By employing both techniques, researchers can have a higher degree of confidence in the purity of their compounds, leading to more reliable and reproducible scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 3. Piperazine [drugfuture.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
In Vitro Metabolic Stability of Piperazin-2-one Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazin-2-one scaffold is a valuable pharmacophore in modern drug discovery, appearing in a wide array of therapeutic agents. However, like many nitrogen-containing heterocycles, this moiety can be susceptible to metabolic degradation, primarily through oxidation mediated by cytochrome P450 (CYP) enzymes in the liver. A compound's metabolic stability is a critical parameter, influencing its pharmacokinetic profile, including oral bioavailability and half-life. Therefore, early assessment of in vitro metabolic stability is crucial for selecting and optimizing drug candidates.
This guide provides a comparative overview of the in vitro metabolic stability of piperazin-2-one analogs, offering insights into how structural modifications can influence their metabolic fate. The information presented is intended to aid researchers in designing more robust and metabolically stable molecules.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of a series of piperazin-1-ylpyridazines, which serve as illustrative analogs to understand the structure-metabolism relationships applicable to piperazine-containing compounds. The data is derived from studies using human and mouse liver microsomes. Additionally, a direct comparison is provided for a deuterated piperazin-2-one analog, highlighting a key strategy to enhance metabolic stability.
Table 1: In Vitro Metabolic Stability of Piperazine Analogs in Human and Mouse Liver Microsomes
| Compound ID | Structure | Modification from Lead (Compound 1) | t1/2 (min) in HLM[1] | t1/2 (min) in MLM[1] | Intrinsic Clearance (CLint) Classification |
| 1 | Lead Compound | 3 | 2 | High | |
| 7 | Fluorine-blocking on para-position of benzene ring | 25 | 26 | Moderate | |
| 9 | Benzene replaced with thiazole | 15 | 10 | High-Moderate | |
| 10 | Removal of benzylic methyl | 4 | 3 | High | |
| 29 | Fluorine-blocking, pyridine in region A, diazaspiro[3.3]heptane replacement of piperazine | 105 | 113 | Low | |
| Piperazin-2-one-d6 | Deuterated analog | Deuterium substitution on piperazin-2-one core | >60[2] | Moderate metabolism[2] | Low (in human)[2] |
HLM: Human Liver Microsomes; MLM: Mouse Liver Microsomes. Intrinsic clearance classification is based on the half-life values, with shorter half-lives indicating higher clearance.
Key Insights from Structure-Metabolism Relationships
The data reveals several key strategies for improving the metabolic stability of piperazine-containing scaffolds:
-
Blocking Metabolic Hotspots: The introduction of a fluorine atom at a metabolically labile position (para-position of the benzene ring in compound 7) significantly increased the metabolic half-life. This "metabolic blocking" strategy is a common and effective approach in medicinal chemistry.
-
Modulation of Electronic Properties: Replacing an electron-rich benzene ring with an electron-poor pyridine ring (as part of the modifications in compound 29) can reduce the susceptibility to oxidative metabolism.
-
Modification of the Piperazine Ring: The piperazine ring itself is often a site of metabolism.[3] Replacing it with a more constrained or sterically hindered bioisostere, such as the diazaspiro[3.3]heptane in compound 29, can dramatically reduce metabolic clearance.[1]
-
Deuteration: The substitution of hydrogen with deuterium at metabolic hotspots (as seen in Piperazin-2-one-d6) can slow the rate of metabolism due to the kinetic isotope effect.[2] This approach, known as "deuterium-reinforced" drug design, can lead to a more favorable pharmacokinetic profile.[2]
Experimental Protocols
The following are detailed methodologies for the key in vitro metabolic stability assays cited in this guide.
Liver Microsomal Stability Assay
This assay is a standard in vitro method to assess the metabolic stability of a compound by Phase I enzymes, primarily cytochrome P450s.[2]
Materials:
-
Test compound (e.g., piperazin-2-one analog)
-
Pooled human or other species liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
Procedure:
-
Preparation: Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-incubation: Pre-warm the reaction mixture to 37°C.
-
Initiation: Add the test compound to the reaction mixture to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[2]
-
Quenching: Immediately stop the reaction by adding the aliquot to the ice-cold quenching solution.[2]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear regression of this plot gives the rate constant of metabolism (k).
-
The in vitro half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t1/2) * (incubation volume / protein concentration).
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of a typical liver microsomal stability assay.
References
A Head-to-Head Comparison of Piperazinone and Morpholinone Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Two Privileged Heterocycles
The piperazinone and morpholinone scaffolds are six-membered heterocyclic rings that have garnered significant attention in medicinal chemistry due to their presence in a wide array of biologically active compounds. Their structural features, synthetic accessibility, and ability to modulate physicochemical properties make them "privileged scaffolds" in the design of novel therapeutics. This guide provides a comprehensive head-to-head comparison of these two scaffolds, summarizing their physicochemical properties, biological activities, and synthetic routes, supported by experimental data and detailed protocols.
At a Glance: Key Physicochemical and Biological Distinctions
| Property | Piperazinone Scaffold | Morpholinone Scaffold |
| Structure | Six-membered ring with two nitrogen atoms (one as an amide) and a carbonyl group. | Six-membered ring with one nitrogen and one oxygen atom, and a carbonyl group. |
| Key Physicochemical Features | The two nitrogen atoms offer opportunities for substitution to modulate basicity, polarity, and solubility.[1][2] The amide nitrogen is less basic. | The oxygen atom can act as a hydrogen bond acceptor, influencing solubility and target interactions. The nitrogen atom's basicity is generally weaker than that of the corresponding piperazine. |
| Common Biological Activities | Anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities.[3][4] | Anticancer, antimicrobial, anti-inflammatory, and notable applications in CNS-active compounds due to favorable blood-brain barrier permeability. |
| Primary Synthetic Routes | Cyclization reactions involving diamines and α-haloesters or related synthons.[5] | Cyclization of amino alcohols with α-haloacetyl halides or related reagents.[6] |
Performance in Anticancer Drug Discovery: A Comparative Overview
Both piperazinone and morpholinone scaffolds are integral components of numerous anticancer agents. While direct head-to-head comparative studies with quantitative data for structurally analogous piperazinone and morpholinone derivatives are not abundant in the literature, we can analyze their performance based on existing data for individual compound classes.
Piperazinone Derivatives in Oncology:
Piperazinone-containing compounds have demonstrated potent cytotoxic activity against a range of cancer cell lines. Their mechanism of action often involves the inhibition of critical signaling pathways that drive cancer cell proliferation and survival. For instance, certain piperazinone derivatives have been shown to target the Ras-Raf-MEK-ERK signaling cascade.
Morpholinone Derivatives in Oncology:
Morpholinone derivatives are also prominent in the landscape of anticancer drug discovery, with many exhibiting potent inhibitory activity against key oncogenic targets. A significant number of morpholinone-containing compounds have been developed as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[7][8][9] The morpholine moiety in these inhibitors often forms crucial hydrogen bonds with the hinge region of the kinase domain.[8]
Quantitative Data on Anticancer Activity (Illustrative Examples):
Direct comparative data is limited. The following tables present data for representative compounds from separate studies to illustrate the anticancer potential of each scaffold.
Table 1: Anticancer Activity of Representative Piperazinone Derivatives
| Compound Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Benzo[d]isothiazole-piperazinone hybrids | Various | 30 - 95 | [10] |
| Piperazine-benzothiazine hybrids | HeLa, MDA-MB-231, IMR32 | 0.12 - 0.83 | [10] |
| Phenanthridinylpiperazinetriazole hybrids | THP1 (human acute monocytic leukemia) | 9.73 | [10] |
Table 2: Anticancer Activity of Representative Morpholinone Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Morpholine-Substituted Tetrahydroquinolines | A549 (Lung), MCF-7 (Breast) | 0.062 - 0.58 | [10] |
| Pyrazoline-morpholine hybrids | HepG2, MCF-7, HeLa | Potent activity reported | [11] |
| Morpholino-pyrimidine derivatives | A549 (Lung), HepG-2 (Liver) | Significant inhibition reported | [8] |
Signaling Pathways in Focus
To visualize the distinct roles of piperazinone and morpholinone scaffolds in modulating key cancer signaling pathways, the following diagrams illustrate their representative mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. e3s-conferences.org [e3s-conferences.org]
Assessing the Selectivity Profile of Piperazine-Containing Kinase Inhibitors: A Comparative Guide
Introduction
For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is crucial for predicting its therapeutic efficacy and potential off-target effects. While a comprehensive selectivity profile for the specific compound 1-(3-Aminophenyl)piperazin-2-one is not publicly available in the cited literature, this guide provides a comparative framework using a well-characterized piperazine-containing inhibitor, Torin1 , a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). This guide will objectively compare its performance with other alternatives and provide supporting experimental data, detailed methodologies, and visualizations to aid in the assessment of kinase inhibitor selectivity.
The piperazine moiety is a common scaffold in the development of kinase inhibitors, and compounds incorporating this structure have shown activity against a variety of kinases.[1][2][3] Therefore, the principles and methods outlined in this guide are broadly applicable to the evaluation of novel piperazine-based inhibitors.
Comparative Kinase Inhibition Profile of Torin1
A critical aspect of characterizing a novel kinase inhibitor is to determine its activity against a broad panel of kinases. This is typically presented as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). The data is best organized in a tabular format for clear comparison.
Table 1: Kinase Selectivity Profile of Torin1 and Comparator Compounds
| Kinase Family | Kinase Target | Torin1 | Alternative Inhibitor 1 (Rapamycin) | Alternative Inhibitor 2 (PP242) |
| PIKK | mTOR | IC50: 2 nM (in cells) [4] | IC50: ~0.1 nM (mTORC1) | IC50: 8 nM |
| PI3Kα | IC50: 1,800 nM[4][5] | >10,000 nM | IC50: 100 nM | |
| PI3Kβ | >10,000 nM | >10,000 nM | IC50: 880 nM | |
| PI3Kδ | >10,000 nM | >10,000 nM | IC50: 2,000 nM | |
| PI3Kγ | >10,000 nM | >10,000 nM | IC50: 2,200 nM | |
| DNA-PK | IC50: 400 nM | >10,000 nM | IC50: 130 nM | |
| Other | 442 Kinase Panel | Highly selective for PIKK family[5] | Not reported | Not reported |
Note: Data for comparator compounds are representative and may be sourced from various publications.
Torin1 demonstrates high potency against mTOR and significant selectivity over other kinases, particularly within the PI3K family.[4][5] It exhibits over 800-fold selectivity for mTOR over PI3Kα.[5] In a broad kinase screen against 442 kinases, Torin1 showed measurable binding to only a few kinases, highlighting its high selectivity.[5]
Experimental Protocols
To generate the data for a kinase selectivity profile, robust and standardized experimental protocols are essential. The following are representative methodologies for key assays.
In Vitro Kinase Inhibition Assay (Luminometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.
Methodology:
-
Reagents and Materials: Recombinant kinases, corresponding substrates, ATP, kinase buffer, test compound (e.g., Torin1), and a luminescence-based ATP detection reagent.
-
Procedure: a. A solution of the test compound is serially diluted to create a range of concentrations. b. The recombinant kinase and its specific substrate are incubated with the test compound or vehicle (DMSO) in a kinase reaction buffer. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a specified time at a controlled temperature. e. The reaction is stopped, and the amount of remaining ATP is quantified using a luminescence-based assay. The light output is inversely correlated with kinase activity.
-
Data Analysis: The luminescence data is normalized to controls (no inhibitor and no enzyme). The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Cellular mTOR Inhibition Assay
Objective: To assess the ability of an inhibitor to block mTOR signaling in a cellular context.
Methodology:
-
Cell Culture: A suitable cell line (e.g., U87MG glioblastoma cells) is cultured under standard conditions.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., Torin1) for a specified duration.
-
Cell Lysis: After treatment, cells are lysed to extract proteins.
-
Western Blotting: The protein lysates are subjected to SDS-PAGE and transferred to a membrane. The phosphorylation status of mTOR substrates, such as S6 Kinase (S6K) and 4E-BP1, is assessed using phospho-specific antibodies.
-
Data Analysis: The intensity of the phosphorylated protein bands is quantified and normalized to the total protein levels. This allows for the determination of the concentration at which the inhibitor blocks mTOR signaling in cells.
Visualizations
Signaling Pathway Diagram
The mTOR signaling pathway is a central regulator of cell growth and proliferation.
Caption: The mTOR signaling pathway, a key regulator of cellular processes.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing kinase inhibitor selectivity.
Caption: A typical workflow for assessing the selectivity of a kinase inhibitor.
Logical Relationship Diagram
This diagram illustrates the logical relationship in comparing inhibitor selectivity.
Caption: Logical relationship between inhibitor potency, selectivity, and outcomes.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Chiral Piperazin-2-ones
For Researchers, Scientists, and Drug Development Professionals
The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The stereochemistry of substituents on the piperazine ring often plays a crucial role in determining pharmacological activity. Consequently, the development of efficient and stereoselective synthetic routes to chiral piperazin-2-ones is of significant interest to the pharmaceutical industry. This guide provides a comparative overview of three prominent asymmetric strategies for the synthesis of these valuable heterocycles, supported by experimental data and detailed protocols.
One-Pot Knoevenagel Condensation/Asymmetric Epoxidation/Domino Ring-Opening Cyclization (DROC)
This highly efficient one-pot method provides access to 3-aryl and 3-alkyl substituted chiral piperazin-2-ones from simple starting materials. The reaction sequence involves a Knoevenagel condensation, followed by a stereoselective epoxidation and a subsequent domino ring-opening cyclization.
Data Summary
| Entry | Aldehyde | Diamine | Yield (%)[1] | ee (%)[1] |
| 1 | 4-Fluorobenzaldehyde | N,N'-Dibenzylethylenediamine | 85 | 96 |
| 2 | 4-Chlorobenzaldehyde | N,N'-Dibenzylethylenediamine | 82 | 95 |
| 3 | 4-Bromobenzaldehyde | N,N'-Dibenzylethylenediamine | 80 | 94 |
| 4 | 4-Cyanobenzaldehyde | N,N'-Dibenzylethylenediamine | 78 | 92 |
| 5 | 3-Chlorobenzaldehyde | Ethylenediamine | 75 | 93 |
| 6 | 4-Methoxybenzaldehyde | Ethylenediamine | 72 | 91 |
| 7 | 2-Naphthaldehyde | Ethylenediamine | 70 | 89 |
| 8 | Isovaleraldehyde | N,N'-Dibenzylethylenediamine | 65 | 90 |
Experimental Protocol
General Procedure for the One-Pot Synthesis of 3-Aryl/Alkyl Piperazin-2-ones: [1]
-
Knoevenagel Condensation: To a solution of the aldehyde (0.1 mmol) and (phenylsulfonyl)acetonitrile (0.1 mmol) in anhydrous toluene (0.3 M), the quinine-derived urea catalyst (eQNU) (0.01 mmol) is added. The reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
Asymmetric Epoxidation: The reaction mixture is diluted with toluene to a concentration of 0.02 M and cooled to -20 °C. Cumyl hydroperoxide (CHP) (0.11 mmol) is then added, and the mixture is stirred at this temperature for the specified time.
-
Domino Ring-Opening Cyclization (DROC): The corresponding 1,2-ethylenediamine (0.12 mmol) and triethylamine (0.2 mmol) are added to the reaction mixture, which is then allowed to warm to 25 °C and stirred until the reaction is complete. The crude product is purified by flash column chromatography.
Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols
This method provides a direct route to chiral disubstituted piperazin-2-ones through the asymmetric hydrogenation of readily available pyrazin-2-ol precursors. The reaction typically employs a palladium catalyst with a chiral phosphine ligand.
Data Summary
| Entry | R¹ | R² | Yield (%)[2] | ee (%)[2] |
| 1 | Phenyl | Methyl | 95 | 90 |
| 2 | 4-Tolyl | Methyl | 94 | 89 |
| 3 | 4-Methoxyphenyl | Methyl | 92 | 88 |
| 4 | 4-Fluorophenyl | Methyl | 96 | 89 |
| 5 | 4-Chlorophenyl | Methyl | 93 | 87 |
| 6 | 4-Bromophenyl | Methyl | 91 | 88 |
| 7 | 2-Naphthyl | Methyl | 95 | 88 |
| 8 | Cyclohexyl | Methyl | 71 | 85 |
Experimental Protocol
General Procedure for Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols: [2]
-
A mixture of the pyrazin-2-ol (0.2 mmol), Pd(OCOCF₃)₂ (3.3 mol%), and (R)-TolBINAP (3.6 mol%) in a mixture of dichloromethane and benzene (1:1, 3 mL) is placed in a glovebox.
-
p-Toluenesulfonic acid monohydrate (100 mol%) is added, and the vial is transferred to an autoclave.
-
The autoclave is charged with 1000 psi of hydrogen gas.
-
The reaction is stirred at 80 °C for 24-48 hours.
-
After cooling and releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Palladium-Catalyzed Asymmetric Allylic Alkylation
This strategy allows for the synthesis of α-secondary and α-tertiary chiral piperazin-2-ones through the decarboxylative allylic alkylation of differentially N-protected piperazin-2-one substrates. The use of a palladium catalyst with a chiral PHOX ligand is crucial for achieving high enantioselectivity.
Data Summary
| Entry | N¹-Protecting Group | R | Yield (%)[3] | ee (%)[3] |
| 1 | Benzoyl | H | 89 | 91 |
| 2 | Benzoyl | Methyl | 86 | 94 |
| 3 | Benzoyl | Ethyl | 85 | 97 |
| 4 | Benzoyl | Isopropyl | 77 | 96 |
| 5 | Benzoyl | Benzyl | 89 | 98 |
| 6 | 4-Fluorobenzoyl | H | 88 | 91 |
| 7 | 4-Methoxybenzoyl | H | 87 | 90 |
| 8 | Boc | Methyl | 93 | 93 |
Experimental Protocol
General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation: [3]
-
To an oven-dried vial is added the N-protected piperazin-2-one substrate (1.0 equiv), [Pd₂(pmdba)₃] (5 mol%), and (S)-(CF₃)₃-tBuPHOX (12.5 mol%).
-
The vial is evacuated and backfilled with argon.
-
Anhydrous toluene (to achieve a concentration of 0.014 M) is added.
-
The reaction mixture is stirred at 40 °C for 12–48 hours.
-
Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel.
Comparison and Conclusion
All three methods offer effective and highly enantioselective routes to chiral piperazin-2-ones.
-
The One-Pot Knoevenagel/Epoxidation/DROC protocol is particularly attractive due to its operational simplicity and the use of readily available starting materials to construct the piperazinone ring with a C3-substituent.
-
The Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols provides a direct method to access disubstituted piperazin-2-ones from heterocyclic precursors. This method is notable for its high diastereoselectivities.
-
The Palladium-Catalyzed Asymmetric Allylic Alkylation is a powerful tool for the synthesis of α-substituted, including sterically demanding α-tertiary, piperazin-2-ones. The ability to introduce a variety of substituents at the α-position makes this a versatile method.
The choice of synthetic route will ultimately depend on the desired substitution pattern of the target piperazin-2-one and the availability of the starting materials. For the synthesis of 3-substituted piperazin-2-ones, the one-pot DROC method is highly efficient. For α-substituted analogs, particularly those with quaternary stereocenters, the asymmetric allylic alkylation is the method of choice. The asymmetric hydrogenation of pyrazin-2-ols offers a valuable alternative for preparing disubstituted piperazin-2-ones. Each of these methods represents a significant advancement in the synthesis of this important class of chiral heterocycles, providing valuable tools for drug discovery and development.
References
- 1. Copper-catalyzed asymmetric allylic alkylation of racemic inert cyclic allylic ethers under batch and flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of gem -disubstituted N -Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03967D [pubs.rsc.org]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
The Strategic Dance of Atoms: A Comparative Guide to Bioisosteric Replacement of the Piperazin-2-one Core
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the piperazin-2-one scaffold with its bioisosteric alternatives, supported by experimental data and detailed methodologies to guide rational drug design.
The piperazin-2-one moiety, a privileged scaffold in medicinal chemistry, has been a cornerstone in the development of a diverse array of therapeutic agents, demonstrating significant potential in anticancer, antimicrobial, and neuroprotective applications. Its inherent structural features and synthetic tractability make it an attractive starting point for drug discovery campaigns. However, the quest for optimized pharmacological profiles often necessitates fine-tuning of a lead compound's properties. Bioisosteric replacement, a powerful strategy in medicinal chemistry, offers a rational approach to modulate a molecule's potency, selectivity, physicochemical properties, and pharmacokinetic profile by substituting one functional group with another that shares similar steric and electronic characteristics.
This guide provides a comprehensive comparison of the piperazin-2-one core with its bioisosteric counterparts, supported by experimental data from published research. We will delve into specific examples of how replacing the piperazin-2-one ring affects biological activity and provide detailed protocols for the key experiments cited.
At a Glance: Piperazin-2-one and a Key Bioisosteric Transformation
A notable example of a bioisosteric-like modification of the piperazin-2-one core involves its reduction to the corresponding piperazine derivative. This transformation, while not a classical isosteric replacement, provides valuable insights into the structural and functional role of the lactam carbonyl group. A study on dermorphin analogues provides a direct comparison of the opiate activities of compounds containing these two scaffolds.
| Scaffold | Key Structural Feature | Impact on Opiate Activity (in Dermorphin Analogues) |
| Piperazin-2-one | Lactam carbonyl group | The presence and configuration of substituents on the piperazin-2-one ring are crucial for activity. |
| Piperazine | Reduced amide bond (secondary amines) | Replacement of the piperazin-2-one with a piperazine ring can significantly enhance or reduce opiate activity, depending on the stereochemistry.[1] |
Visualizing the Strategy: From Piperazin-2-one to its Bioisostere
The strategic decision to replace a piperazin-2-one core is often driven by the need to alter hydrogen bonding capacity, conformational rigidity, or metabolic stability. The following diagram illustrates the conceptual workflow of a bioisosteric replacement strategy.
Caption: A logical workflow for bioisosteric replacement studies of the piperazin-2-one core.
Comparative Biological Data: A Case Study in Opioid Receptor Modulation
In a study focused on dermorphin analogues, researchers synthesized and evaluated compounds where the C-terminal residue was a piperazin-2-one or a piperazine derivative constructed from (R)- or (S)-phenylalanine and glycine. The opiate activities of these analogues were assessed in vitro using guinea pig ileum and mouse vas deferens assays.[1]
| Compound/Analog Type | C-Terminal Moiety | Opiate Activity (GPI Assay) | Opiate Activity (MVD Assay) |
| Dermorphin Analogue 1 | (R)-Phenylalanine-derived Piperazin-2-one | High | Moderate |
| Dermorphin Analogue 2 | (S)-Phenylalanine-derived Piperazin-2-one | Low | Low |
| Dermorphin Analogue 3 | (R)-Phenylalanine-derived Piperazine | Very High | High |
| Dermorphin Analogue 4 | (S)-Phenylalanine-derived Piperazine | Moderate | Moderate |
Note: The table presents a qualitative summary of the findings. The original study provides quantitative data on the inhibitory concentrations (IC50).
The results indicated that both the configuration of the amino acid precursor and the nature of the heterocyclic ring (piperazin-2-one vs. piperazine) significantly influenced the opiate activity.[1] Specifically, the reduction of the amide and ester carbonyl groups of the piperazin-2-one derivatives to the corresponding piperazines led to a notable modulation of biological activity, emphasizing the critical role of the carbonyl group in receptor interaction.[1]
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of piperazin-2-one and its bioisosteres.
Synthesis of Piperazine Derivatives from Piperazin-2-ones
Objective: To reduce the amide and ester carbonyl groups of piperazin-2-one derivatives to yield the corresponding piperazine derivatives.[1]
Procedure:
-
Dissolve the piperazin-2-one derivative in anhydrous tetrahydrofuran (THF).
-
Add a solution of borane-tetrahydrofuran complex (BH3-THF) dropwise to the stirred solution at room temperature.
-
Reflux the reaction mixture for a specified period (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and cautiously add methanol to quench the excess borane.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired piperazine derivative.
In Vitro Opiate Activity Assays
Objective: To determine the inhibitory effect of the synthesized compounds on the electrically induced contractions of guinea pig ileum (GPI) and mouse vas deferens (MVD).[1]
Guinea Pig Ileum (GPI) Assay:
-
Isolate the myenteric plexus-longitudinal muscle strip from a male guinea pig ileum.
-
Mount the tissue in an organ bath containing Krebs-Ringer solution, maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
Stimulate the tissue electrically with square-wave pulses of appropriate voltage and duration to induce contractions.
-
After a stabilization period, add the test compounds at various concentrations to the organ bath.
-
Record the inhibition of the electrically induced contractions.
-
Calculate the IC50 value, which is the concentration of the compound that produces a 50% inhibition of the twitch response.
Mouse Vas Deferens (MVD) Assay:
-
Isolate the vas deferens from a male mouse.
-
Mount the tissue in an organ bath containing a suitable physiological salt solution, maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
Stimulate the tissue electrically to induce contractions.
-
Following a stabilization period, add the test compounds at increasing concentrations.
-
Measure the inhibition of the electrically evoked contractions.
-
Determine the IC50 value for each compound.
Signaling Pathways and Experimental Workflows
The bioisosteric replacement of a piperazin-2-one core can impact how a molecule interacts with its biological target and modulates downstream signaling pathways. For instance, in the context of G protein-coupled receptors (GPCRs) like opioid receptors, the presence or absence of the lactam carbonyl can alter the hydrogen bonding network within the receptor's binding pocket, leading to differential activation or inhibition of signaling cascades.
Caption: A simplified signaling pathway for opioid receptor modulation by piperazin-2-one and piperazine analogs.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1-(3-Aminophenyl)piperazin-2-one
Hazard Profile: Based on analogous compounds, 1-(3-Aminophenyl)piperazin-2-one should be handled as a hazardous substance. Potential hazards include skin irritation, serious eye damage, and harm if swallowed.[1][2] Therefore, all waste materials containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3]
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment is worn. This is the first line of defense against potential exposure.
| Protection Type | Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact, as piperazine derivatives can cause skin irritation or burns. |
| Eye Protection | Safety goggles or glasses. | To protect against splashes that could cause serious eye irritation.[2] |
| Body Protection | Laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If aerosols or dust may be generated, a respirator may be necessary.[4] | To prevent inhalation of potentially harmful vapors or particles. |
Step-by-Step Disposal Protocol
Follow these procedural steps to ensure the safe collection and disposal of this compound waste.
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
-
Collect all waste containing this compound, including contaminated consumables like pipette tips, gloves, and weighing papers, in a designated, compatible, and clearly labeled hazardous waste container.[1]
-
-
Labeling:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., irritant, toxic).[3]
-
-
Storage:
-
Spill Management:
-
In the event of a spill, evacuate the area of non-essential personnel.
-
Ensure adequate ventilation.
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[7]
-
Carefully collect the absorbed material and any contaminated soil or surfaces into the designated hazardous waste container.[8][9]
-
Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[1]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified professional waste disposal service.[10]
-
The preferred method of disposal for similar chemical compounds is typically high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[3][5]
-
Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash. [7]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- 10. synquestlabs.com [synquestlabs.com]
Personal protective equipment for handling 1-(3-Aminophenyl)piperazin-2-one
This guide provides crucial safety and logistical information for the handling and disposal of 1-(3-Aminophenyl)piperazin-2-one, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar aminophenylpiperazine and piperazine-containing compounds.
Hazard Identification and Safety Precautions
General Handling Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Tightly sealing safety goggles or a face shield. | To protect against splashes, dust, and aerosols.[3][4][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). A lab coat or chemical-resistant apron is also required. | To prevent skin contact, which may cause irritation or allergic reactions.[3][6][7] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if dust formation is likely or if working outside of a fume hood.[3][8][9] |
| Body Protection | Long-sleeved shirt, long pants, and closed-toe shoes. | To provide a basic barrier against accidental exposure.[7] |
Operational Protocol: Step-by-Step Handling Procedure
1. Preparation and Pre-Handling:
- Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1][3]
- Designate a specific area for handling the compound, preferably within a chemical fume hood.
- Gather all necessary PPE and ensure it is in good condition. Inspect gloves for any tears or perforations before use.[1]
- Prepare all necessary equipment and reagents before opening the chemical container.
2. Handling the Compound:
- Don the appropriate PPE as outlined in the table above.
- Carefully open the container, avoiding the generation of dust.
- Weigh and transfer the chemical within the fume hood. Use tools and techniques that minimize dust creation.
- If the compound needs to be dissolved, add the solvent to the solid slowly to avoid splashing.
- Keep the container tightly sealed when not in use.[1][3]
3. Post-Handling and Decontamination:
- Decontaminate all equipment and surfaces that have come into contact with the chemical.
- Remove PPE carefully to avoid contaminating your skin. Gloves should be removed last.[1]
- Wash hands and any exposed skin thoroughly with soap and water.[1][3]
Spill and Emergency Procedures
-
Minor Spills:
-
Major Spills:
-
Evacuate the laboratory immediately and alert emergency responders.[10]
-
Prevent entry into the area.
-
Provide emergency responders with the chemical's safety information.
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs.[1][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[3][8]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[1]
-
Solid Waste: Collect any solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.
-
Liquid Waste: Collect any solutions in a labeled, sealed, and appropriate hazardous waste container.
-
Disposal: Dispose of all waste through an approved waste disposal plant, following all local, regional, and national regulations.[1][3] Do not empty into drains or release into the environment.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.com [capotchem.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 8. fishersci.com [fishersci.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
